JNJ-40068782
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2 |
InChI Key |
RVRHQHDKALSKLY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-40068782: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the mGlu2 Receptor
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Modulation of the mGlu2 receptor is a promising therapeutic strategy for central nervous system disorders, such as schizophrenia, characterized by disturbed glutamatergic signaling.[1]
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu2 receptor.[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site.[3] This binding enhances the receptor's response to the endogenous agonist, glutamate.[3] The mechanism of this compound does not involve direct activation of the mGlu2 receptor in the absence of glutamate but rather potentiates the effect of glutamate by increasing its affinity and/or efficacy.[1][4] This mode of action preserves the natural temporal and spatial patterns of receptor activation.[3]
Molecular Target: Metabotropic Glutamate Receptor 2 (mGlu2)
The mGlu2 receptor is a class C G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[5] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] The mGlu2 receptor is predominantly located on presynaptic terminals, where it acts as an autoreceptor to inhibit glutamate release.[5] It can also be found postsynaptically.[5] The modulation of mGlu2 activity is a key area of research for treating psychiatric disorders.[8]
In Vitro Pharmacology
The pharmacological properties of this compound have been characterized through a series of in vitro assays.
Quantitative Data Summary
| Assay Type | Parameter | Species/System | Value | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ (Potentiation of EC₂₀ Glutamate) | Human recombinant mGlu2 receptors | 143 nM | |
| Radioligand Binding ([³H]this compound) | K_D | Human recombinant mGlu2 receptors in CHO cells | ~10 nM | |
| Radioligand Binding ([³H]this compound) | K_D | Rat brain receptors | ~10 nM | [1] |
| Radioligand Displacement (JNJ-40411813 vs. [³H]this compound) | IC₅₀ | CHO cells expressing hmGlu2 | 68 ± 29 nM | [9] |
| Radioligand Displacement (JNJ-40411813 vs. [³H]this compound) | IC₅₀ | Rat cortex membranes | 83 ± 28 nM | [9] |
In Vivo Pharmacology
In vivo studies have demonstrated the systemic activity of this compound.
Quantitative Data Summary
| Animal Model | Assay | Parameter | Dose | Reference |
| Mouse | Phencyclidine-induced hyperlocomotion | ED₅₀ | 5.7 mg/kg s.c. | [1] |
| Rat | Sleep-wake organization (decreased REM sleep) | Lowest Active Dose | 3 mg/kg p.o. | [1] |
Signaling Pathways and Experimental Workflows
mGlu2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu2 receptor and the modulatory effect of this compound.
Caption: mGlu2 receptor signaling pathway modulated by this compound.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This diagram outlines the workflow for a [³⁵S]GTPγS binding assay to determine the potentiation effect of this compound.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by the mGlu2 receptor.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.
-
Reaction Mixture: The assay buffer consists of 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, and 1 mM EDTA at pH 7.4.
-
Incubation: Membranes are incubated in the assay buffer with a fixed, sub-maximal (EC₂₀) concentration of glutamate, 0.1 nM [³⁵S]GTPγS, and varying concentrations of this compound.
-
Termination: The reaction is incubated at 30°C and then terminated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves are analyzed to determine the EC₅₀ value of this compound for the potentiation of glutamate-stimulated [³⁵S]GTPγS binding.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the mGlu2 receptor.
-
Radioligand: [³H]this compound is used as the radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from either CHO cells expressing the human mGlu2 receptor or from rat brain tissue (e.g., cortex and hippocampus).[1]
-
Incubation: Membranes are incubated with increasing concentrations of [³H]this compound in a suitable binding buffer.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Saturation binding data are analyzed using non-linear regression to determine the equilibrium dissociation constant (K_D_).
In Vivo Model: Phencyclidine (PCP)-Induced Hyperlocomotion
This animal model is used to assess the potential antipsychotic-like activity of compounds.
-
Animals: Male C57BL/6 mice are commonly used.
-
Drug Administration: this compound is administered subcutaneously (s.c.) at various doses.
-
PCP Administration: A psychostimulant dose of PCP is administered to induce hyperlocomotion.
-
Locomotor Activity Measurement: The locomotor activity of the mice is recorded using automated activity monitors.
-
Data Analysis: The ability of this compound to reverse PCP-induced hyperlocomotion is quantified, and the dose that produces a 50% reversal (ED₅₀) is calculated.[1]
Conclusion
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor with demonstrated in vitro and in vivo activity. Its mechanism of action, which involves enhancing the natural signaling of glutamate at the mGlu2 receptor, represents a promising approach for the treatment of central nervous system disorders. The data presented in this guide provide a comprehensive overview of its pharmacological profile and the experimental basis for its mechanism of action.
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic Glutamate Receptor 2 Positive Allosteric Modulators: Closing the Gate on Drug Abuse? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 7. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-40068782: A Technical Guide to a Potent and Selective mGlu2 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-40068782, a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The modulation of the mGlu2 receptor is a promising therapeutic strategy for treating central nervous system (CNS) disorders, such as schizophrenia, characterized by dysfunctional glutamatergic signaling. This compound enhances the receptor's response to the endogenous agonist glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission.
Core Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, facilitating a clear comparison of its potency, selectivity, and efficacy.
In Vitro Potency and Affinity
| Parameter | Value | Species/System | Assay | Reference |
| EC50 | 143 nM | Human mGlu2 | [35S]GTPγS Binding (at EC20 glutamate) | [1] |
| IC50 | 38 nM | Human mGlu2 | Displacement of a reference PAM | [2] |
| KD | ~10 nM | Human mGlu2 (CHO cells) & Rat Brain | [3H]this compound Saturation Binding | [1] |
In Vitro Selectivity Profile
This compound demonstrates high selectivity for the mGlu2 receptor over other mGlu receptor subtypes and a broad panel of other CNS targets.
| Receptor/Channel | Activity/Affinity |
| mGlu1, mGlu3, mGlu4, mGlu5, mGlu6, mGlu7, mGlu8 | No significant activity |
| Panel of >50 other receptors and ion channels | No significant affinity |
Data derived from the primary publication by Lavreysen et al., 2013.
In Vivo Efficacy
| Model | Effect | ED50 / Active Dose | Species | Reference |
| PCP-Induced Hyperlocomotion | Reversal of hyperlocomotion | 5.7 mg/kg s.c. | Mouse | [1] |
| Sleep-Wake Organization | Decrease in REM sleep | Lowest active dose of 3 mg/kg p.o. | Rat | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of the core experimental protocols used in its characterization.
mGlu2 Receptor Signaling Pathway
Activation of the mGlu2 receptor, potentiated by this compound, primarily couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This can influence the activity of various downstream effectors, including protein kinase A (PKA) and ion channels.
Caption: Simplified mGlu2 receptor signaling cascade.
Experimental Workflow: [35S]GTPγS Binding Assay
This assay measures the functional consequence of mGlu2 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Caption: Workflow for the [35S]GTPγS binding assay.
Experimental Workflow: PCP-Induced Hyperlocomotion Model
This in vivo model assesses the potential antipsychotic-like activity of a compound by measuring its ability to reverse the hyperlocomotor effects of phencyclidine (PCP), an NMDA receptor antagonist.
Caption: Workflow for the PCP-induced hyperlocomotion study.
Detailed Experimental Protocols
[35S]GTPγS Binding Assay
This protocol is adapted from the methods described for the characterization of mGlu2 PAMs.
-
Membrane Preparation:
-
CHO cells stably expressing the human mGlu2 receptor are harvested.
-
Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet is washed and resuspended in assay buffer. The protein concentration is determined.
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
This compound at various concentrations or vehicle.
-
A fixed concentration of glutamate, typically at its EC20 value, to enable potentiation.
-
10 µM GDP to ensure G proteins are in the inactive state.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Pre-incubate the mixture for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.3-0.5 nM).
-
Incubate for a further 30-60 minutes at 30°C.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Concentration-response curves are generated, and the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) is determined using non-linear regression analysis.
-
Radioligand Binding Assay for KD Determination
This protocol describes the use of [3H]this compound to determine its binding affinity (KD).
-
Membrane Preparation: As described for the [35S]GTPγS binding assay.
-
Saturation Binding Assay:
-
In test tubes or a 96-well plate, add:
-
Assay buffer.
-
Increasing concentrations of [3H]this compound.
-
Cell membranes.
-
-
For non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of unlabeled this compound or another mGlu2 PAM.
-
Incubate to equilibrium (e.g., 60-90 minutes at room temperature).
-
-
Termination and Detection: As described for the [35S]GTPγS binding assay.
-
Data Analysis:
-
Specific binding is calculated at each concentration of the radioligand.
-
The specific binding data are plotted against the concentration of free radioligand.
-
The KD (equilibrium dissociation constant) and Bmax (maximum number of binding sites) are determined by fitting the data to a one-site binding model using non-linear regression.
-
In Vivo PCP-Induced Hyperlocomotion
This protocol outlines the general procedure for assessing the in vivo efficacy of this compound.
-
Animals:
-
Male C57BL/6 mice are commonly used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Apparatus:
-
Open-field arenas or locomotor activity chambers equipped with automated photobeam detection systems to track horizontal movement.
-
-
Procedure:
-
Mice are habituated to the testing room and then to the activity chambers for a set period (e.g., 30-60 minutes) before the experiment.
-
This compound is administered subcutaneously (s.c.) at various doses. A vehicle control group is also included.
-
After a pre-treatment interval (e.g., 30 minutes), phencyclidine (PCP) is administered s.c. (e.g., 3-5 mg/kg).
-
Immediately after PCP administration, locomotor activity is recorded for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
The total distance traveled or the number of beam breaks is quantified for each animal.
-
The data are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between treatment groups.
-
The dose-response relationship is determined, and the ED50 (the dose that produces 50% of the maximal reversal of PCP-induced hyperlocomotion) is calculated.
-
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of mGlu2 receptor modulation. Its high potency, selectivity, and systemic activity make it a suitable candidate for in-depth preclinical studies. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of CNS drug discovery and development.
References
Unveiling the Pharmacological Profile of JNJ-40068782: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological properties of JNJ-40068782, a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document details its mechanism of action, binding characteristics, and effects in both in vitro and in vivo models, presenting a comprehensive overview for researchers in neuroscience and drug development.
Core Pharmacological Data
The following tables summarize the key quantitative data defining the pharmacological profile of this compound.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Assay | Species/Cell Line | Value | Reference |
| EC50 | [35S]GTPγS Binding (potentiation of EC20 glutamate) | Human recombinant mGlu2 receptors | 143 nM | [1] |
| KD | [3H]this compound Radioligand Binding | Human recombinant mGlu2 receptors (CHO cells) | ~10 nM | [1] |
| KD | [3H]this compound Radioligand Binding | Rat brain | ~10 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | ED50 / Lowest Active Dose | Reference |
| Phencyclidine-induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | s.c. | 5.7 mg/kg | [1] |
| Sleep-Wake Organization | Rat | Decrease in REM sleep | p.o. | 3 mg/kg | [1] |
Mechanism of Action: Positive Allosteric Modulation of mGlu2
This compound acts as a positive allosteric modulator of the mGlu2 receptor. This means it does not bind to the same site as the endogenous ligand, glutamate (the orthosteric site), but to a distinct allosteric site on the receptor. By binding to this allosteric site, this compound enhances the receptor's response to glutamate. In functional assays, this is observed as a leftward and upward shift in the glutamate concentration-response curve, indicating both increased potency and efficacy of the natural ligand.[1]
Signaling Pathway of mGlu2 Receptor Activation
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by glutamate, and potentiation by this compound, the following signaling cascade is initiated:
References
JNJ-40068782: A Technical Guide to its High Selectivity for the Metabotropic Glutamate Receptor 2 (mGlu2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40068782 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a PAM, this compound does not activate the mGlu2 receptor directly but rather enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission, a pathway implicated in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the selectivity profile of this compound for the mGlu2 receptor, detailing the quantitative data, experimental protocols used for its characterization, and the key signaling pathways involved.
Quantitative Selectivity Profile
The selectivity of this compound for the mGlu2 receptor has been established through a series of in vitro pharmacological assays. The following tables summarize the key quantitative data demonstrating its potency and binding affinity at the human mGlu2 receptor.
Table 1: Potency of this compound at the Human mGlu2 Receptor
| Assay Type | Parameter | Value (nM) | Cell System |
| [³⁵S]GTPγS Binding Assay | EC₅₀ | 143[1] | CHO cells expressing human mGlu2 |
Table 2: Binding Affinity of this compound at the Human mGlu2 Receptor
| Radioligand | Parameter | Value (nM) | Cell System |
| [³H]this compound | K D | ~10[1] | CHO cells expressing human mGlu2 |
This compound's selectivity is further underscored by its lack of activity at the orthosteric binding site of mGlu2/3 receptors. It did not displace the binding of the orthosteric antagonist [³H]LY341495[1]. While direct quantitative data for this compound against a full panel of mGlu receptor subtypes is not extensively published in a single source, studies on structurally similar mGlu2 PAMs, such as JNJ-40411813, have demonstrated negligible activity at other mGlu receptors, including the closely related mGlu3 subtype[2]. This suggests a high degree of selectivity for this compound towards the mGlu2 receptor.
Experimental Protocols
The characterization of this compound's selectivity relies on robust and well-defined experimental methodologies. The following sections detail the protocols for the key assays used.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor upon stimulation. As a PAM, this compound enhances the glutamate-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membranes, a fixed concentration of GDP (to allow for GTPγS binding), and varying concentrations of this compound.
-
A sub-maximal concentration of glutamate (typically the EC₂₀) is added to stimulate the receptor.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated at 30°C with gentle agitation to allow for binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the EC₅₀ value of this compound, which represents the concentration at which it produces 50% of its maximal potentiation of the glutamate response.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor. For this compound, its tritiated form, [³H]this compound, is used to determine its binding affinity (K D).
1. Membrane Preparation:
-
The membrane preparation is the same as described for the [³⁵S]GTPγS binding assay.
2. Saturation Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed amount of cell membrane protein and increasing concentrations of [³H]this compound.
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of a non-labeled competing ligand (e.g., unlabeled this compound).
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration, as described above.
3. Data Analysis:
-
The radioactivity on the filters is quantified.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
The specific binding data are then plotted against the concentration of [³H]this compound, and the K D (dissociation constant) and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the resulting saturation curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the mGlu2 receptor and the general workflows of the experimental procedures described.
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of JNJ-40068782: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The data and methodologies presented are collated from key preclinical studies to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Core Pharmacological Data
The in vitro activity of this compound has been quantified through a series of binding and functional assays. The key pharmacological parameters are summarized in the tables below.
Table 1: Radioligand Binding Affinity
| Radioligand | Receptor Source | Parameter | Value (nM) |
| [³H]this compound | Human recombinant mGlu2 receptors in CHO cells | K D | ~10 |
| [³H]this compound | Rat brain receptors | K D | ~10 |
Table 2: Functional Potency
| Assay | Receptor Source | Parameter | Value (nM) |
| [³⁵S]GTPγS Binding | Human recombinant mGlu2 receptors in CHO cells | EC₅₀ for potentiation of an EC₂₀-equivalent concentration of glutamate | 143 |
Mechanism of Action: Positive Allosteric Modulation
This compound enhances the activity of the mGlu2 receptor in the presence of the endogenous agonist, glutamate. It does not bind to the orthosteric glutamate binding site but to a distinct allosteric site on the receptor. This binding event increases the affinity and/or efficacy of glutamate, thereby potentiating the receptor's downstream signaling cascade.
Figure 1: Signaling pathway of mGlu2 receptor positive allosteric modulation by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are synthesized from established practices for mGlu2 receptor research.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor upon agonist and PAM binding.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant mGlu2 receptor are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (containing MgCl₂, NaCl, and GDP).
-
This compound at various concentrations.
-
A fixed, EC₂₀ concentration of glutamate.
-
Cell membranes.
-
-
The plate is pre-incubated to allow for compound binding.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, separating bound from free [³⁵S]GTPγS.
-
The filters are washed with ice-cold buffer.
-
After drying, a scintillant is added to each well, and the radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
Data are analyzed using non-linear regression to determine the EC₅₀ of this compound for the potentiation of the glutamate response.
Radioligand Binding Assays
These assays are used to determine the binding affinity and characteristics of this compound and its interaction with other ligands at the mGlu2 receptor.
Figure 2: General experimental workflow for radioligand binding assays.
1. Saturation Binding ([³H]this compound):
-
Objective: To determine the equilibrium dissociation constant (K D) and the maximum receptor density (Bmax).
-
Procedure:
-
Incubate a fixed amount of mGlu2-expressing cell membranes with increasing concentrations of [³H]this compound.
-
A parallel set of incubations includes a high concentration of a non-labeled competing ligand to determine non-specific binding.
-
Following incubation to equilibrium, the bound and free radioligand are separated by filtration.
-
Radioactivity on the filters is counted.
-
-
Analysis: Specific binding is calculated by subtracting non-specific from total binding. K D and Bmax are determined by non-linear regression analysis of the saturation curve.
2. Competition Binding Assays:
-
Objective: To determine the binding affinity of unlabeled ligands by their ability to displace a radioligand.
-
Procedure:
-
Displacement of [³H]this compound: this compound did not affect the binding of the orthosteric antagonist [³H]LY-341495, indicating it does not bind to the orthosteric site.[1]
-
Potentiation of Agonist Binding: this compound was shown to potentiate the binding of the agonist --INVALID-LINK---2-(2′,3′-dicarboxylcyclopropyl)glycine (DCG-IV), demonstrating its allosteric effect on the agonist recognition site.[1]
-
A fixed concentration of the respective radioligand is incubated with mGlu2-expressing cell membranes in the presence of increasing concentrations of the competing unlabeled ligand (or this compound in the case of the agonist potentiation assay).
-
The reaction is terminated and radioactivity is counted as described above.
-
-
Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation. For potentiation assays, the data is analyzed to show the shift in agonist affinity.
This guide provides a foundational understanding of the in vitro characteristics of this compound. For further details, researchers are encouraged to consult the primary literature.
References
In Vivo Efficacy of JNJ-40068782: A Technical Overview for Drug Development Professionals
An in-depth examination of the preclinical in vivo data for JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document provides a comprehensive summary of its efficacy in established animal models, detailed experimental protocols, and an overview of the underlying signaling pathways.
This compound has been identified as a promising therapeutic candidate for central nervous system (CNS) disorders due to its modulatory effects on the glutamatergic system. As a positive allosteric modulator of the mGlu2 receptor, it offers a nuanced approach to receptor modulation, enhancing the receptor's response to the endogenous ligand, glutamate. This technical guide synthesizes the available in vivo data to provide researchers, scientists, and drug development professionals with a detailed understanding of its preclinical efficacy.
Core Efficacy Data in Animal Models
The in vivo efficacy of this compound has been demonstrated in key animal models relevant to psychiatric disorders. The following tables summarize the quantitative data from these studies, providing a clear comparison of its effects across different experimental paradigms.
Table 1: Efficacy of this compound in the Phencyclidine-Induced Hyperlocomotion Model in Mice
| Animal Model | Endpoint | Treatment | Dose (mg/kg) | Route of Administration | Efficacy |
| Mouse | Phencyclidine-Induced Hyperlocomotion | This compound | 5.7 | Subcutaneous (s.c.) | ED50 for reversal of hyperlocomotion |
Table 2: Efficacy of this compound on Sleep-Wake Architecture in Rats
| Animal Model | Endpoint | Treatment | Dose (mg/kg) | Route of Administration | Efficacy |
| Rat | Sleep-Wake Organization | This compound | 3 | Oral (p.o.) | Lowest active dose to decrease REM sleep |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines the detailed methodologies for the key in vivo experiments cited in this guide.
Phencyclidine-Induced Hyperlocomotion in Mice
This model is a well-established paradigm for screening compounds with potential antipsychotic activity.
-
Animals: Male C57BL/6 mice were used for the study.
-
Housing: Animals were housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Procedure:
-
Mice were habituated to the testing environment, which consisted of transparent activity cages.
-
This compound or vehicle was administered subcutaneously 30 minutes prior to the administration of phencyclidine (PCP).
-
PCP (5 mg/kg) was administered intraperitoneally to induce hyperlocomotion.
-
Locomotor activity was recorded for 60 minutes immediately following PCP administration using an automated activity monitoring system.
-
-
Data Analysis: The total distance traveled or the number of beam breaks was measured. The dose-response curve for this compound was analyzed to determine the ED50 value for the reversal of PCP-induced hyperlocomotion.
Sleep-Wake Organization in Rats
This study aimed to characterize the effects of this compound on the natural sleep-wake cycle.
-
Animals: Adult male Wistar rats were used.
-
Surgery: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages.
-
Housing: Rats were individually housed in recording chambers with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Procedure:
-
Following a recovery period from surgery, baseline sleep-wake patterns were recorded for 24 hours.
-
This compound or vehicle was administered orally at the beginning of the light phase.
-
EEG and EMG data were continuously recorded for the subsequent 24 hours.
-
-
Data Analysis: The recorded data was scored into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The duration and latency of each sleep stage were analyzed to determine the effect of this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
An In-depth Technical Guide on the Potential Therapeutic Targets of JNJ-40068782
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacological properties and potential therapeutic applications of JNJ-40068782, a novel small molecule compound developed by Janssen Pharmaceuticals. The information presented herein is intended for a technical audience and focuses on the molecular interactions, signaling pathways, and experimental data associated with this compound.
Core Therapeutic Target: Metabotropic Glutamate (B1630785) Receptor 2 (mGlu2)
This compound is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, this compound binds to a distinct allosteric site.[2] This binding potentiates the receptor's response to the endogenous ligand, glutamate. This modulation of the mGlu2 receptor is being explored for its therapeutic potential in treating central nervous system disorders, such as schizophrenia, that are characterized by dysregulated glutamatergic signaling.[1]
The anatomic distribution of binding sites for this compound in the rat brain aligns with the known expression of mGlu2 receptors, with the highest abundance observed in the cortex and hippocampus.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Assay System | Reference |
| EC50 (Potentiation) | 143 nM | Guanosine 5'-O-(3-[35S]thio)triphosphate (GTPγS) binding assay with human recombinant mGlu2 receptors, potentiating an EC20-equivalent concentration of glutamate. | [1] |
| KD | ~10 nM | Radioligand binding assay using [3H]this compound on human recombinant mGlu2 receptors in Chinese hamster ovary (CHO) cells and rat brain receptors. | [1] |
| ED50 | 5.7 mg/kg s.c. | Reversal of phencyclidine-induced hyperlocomotion in mice. | [1] |
Mechanism of Action: Allosteric Modulation
This compound enhances the affinity and/or efficacy of glutamate at the mGlu2 receptor. It does not directly activate the receptor on its own but requires the presence of an orthosteric agonist like glutamate. Experimental evidence demonstrates that this compound produces a leftward and upward shift in the glutamate concentration-effect curve in GTPγS binding assays.[1] Furthermore, while this compound does not displace the binding of the orthosteric antagonist [3H]LY-341495, it potentiates the binding of the agonist [3H]DCG-IV, confirming its allosteric mechanism of action.[1] The ability of other structurally unrelated mGlu2 PAMs to displace [3H]this compound suggests a common binding site for this class of modulators.[1]
Caption: this compound allosterically modulates the mGlu2 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
1. Guanosine 5'-O-(3-[35S]thio)triphosphate (GTPγS) Binding Assay
-
Objective: To determine the functional potency of this compound as a positive allosteric modulator of the mGlu2 receptor.
-
Methodology:
-
Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing human recombinant mGlu2 receptors.
-
Membranes were incubated with [35S]GTPγS, GDP, and varying concentrations of glutamate in the presence or absence of this compound.
-
The reaction was allowed to proceed at a specified temperature and time, then terminated by rapid filtration.
-
The amount of bound [35S]GTPγS was quantified by liquid scintillation counting.
-
Data were analyzed to determine the EC50 of this compound for potentiating a submaximal (EC20) concentration of glutamate.
-
Caption: Workflow for the GTPγS binding assay.
2. Radioligand Binding Assays
-
Objective: To determine the binding affinity (KD) of this compound to the mGlu2 receptor and to elucidate its allosteric mechanism.
-
Methodology for Saturation Binding:
-
Membranes from mGlu2-expressing CHO cells or rat brain tissue were incubated with increasing concentrations of [3H]this compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.
-
Following incubation, bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was measured by liquid scintillation counting.
-
Saturation binding data were analyzed to calculate the KD.
-
-
Methodology for Competition Binding:
-
To assess allosteric effects, membranes were incubated with a fixed concentration of an orthosteric radioligand (e.g., antagonist [3H]LY-341495 or agonist [3H]DCG-IV) in the presence of varying concentrations of this compound.
-
The displacement of the orthosteric radioligand (or lack thereof) and potentiation of agonist binding were quantified.
-
3. In Vivo Behavioral Pharmacology: Phencyclidine (PCP)-Induced Hyperlocomotion
-
Objective: To assess the in vivo efficacy of this compound in a preclinical model relevant to schizophrenia.
-
Methodology:
-
Mice were administered varying doses of this compound via subcutaneous (s.c.) injection.
-
After a pre-treatment period, animals were challenged with PCP, a non-competitive NMDA receptor antagonist known to induce hyperlocomotion and other schizophrenia-like behaviors.
-
Locomotor activity was monitored using automated activity chambers.
-
The dose of this compound required to reduce the PCP-induced hyperlocomotion by 50% (ED50) was calculated.
-
Caption: Experimental workflow for the PCP-induced hyperlocomotion model.
Potential Therapeutic Indications
The primary therapeutic indication for mGlu2 receptor PAMs like this compound is schizophrenia .[1] The rationale is based on the "glutamate hypothesis of schizophrenia," which posits that a deficit in glutamatergic neurotransmission contributes to the symptoms of the disorder. By potentiating mGlu2 receptor function, this compound can help to normalize glutamatergic signaling in key brain circuits. Other potential applications in central nervous system diseases characterized by disturbed glutamatergic signaling are also being considered.[1]
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-40068782: A Technical Review of a Potent mGlu2 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] As a PAM, this compound does not activate the mGlu2 receptor directly but rather enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action has generated significant interest in its therapeutic potential for treating central nervous system (CNS) disorders characterized by dysregulated glutamatergic neurotransmission, such as schizophrenia.[1] This document provides a comprehensive technical overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound based on available literature.
In Vitro Potency and Affinity
| Parameter | Value | Species/System | Assay | Reference |
| EC50 | 143 nM | Human recombinant mGlu2 receptors | [35S]GTPγS binding (in the presence of an EC20 concentration of glutamate) | [1] |
| KD | ~10 nM | Human recombinant mGlu2 receptors in CHO cells and rat brain receptors | [3H]this compound radioligand binding | [1] |
In Vivo Efficacy
| Model | Endpoint | ED50 | Species | Route of Administration | Reference |
| Phencyclidine (PCP)-induced hyperlocomotion | Reversal of hyperlocomotion | 5.7 mg/kg | Mice | Subcutaneous (s.c.) | [1] |
| Sleep-wake organization | Decrease in rapid eye movement (REM) sleep | Lowest active dose of 3 mg/kg | Rat | Oral (p.o.) | [1] |
Mechanism of Action: Allosteric Modulation of mGlu2
This compound enhances the affinity and/or efficacy of glutamate at the mGlu2 receptor. It binds to a topographically distinct site from the orthosteric glutamate binding site. This allosteric modulation is demonstrated by its ability to potentiate the binding of the mGlu2 agonist [3H]DCG-IV, while having no effect on the binding of the orthosteric antagonist [3H]LY341495.[1] The binding of [3H]this compound is saturable and can be displaced by structurally unrelated mGlu2 PAMs, suggesting a common allosteric binding domain.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
[35S]GTPγS Binding Assay
This assay measures the functional activity of G-protein coupled receptors (GPCRs) like mGlu2.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.
-
Incubation: The cell membranes were incubated in a buffer containing a fixed, sub-maximal concentration of glutamate (equivalent to its EC20), guanosine (B1672433) diphosphate (B83284) (GDP), the radiolabeled guanosine triphosphate analog [35S]GTPγS, and varying concentrations of this compound.
-
Filtration: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound [35S]GTPγS, was measured using a scintillation counter.
-
Data Analysis: The data were analyzed to generate concentration-response curves and determine the EC50 value for this compound's potentiation of glutamate-stimulated [35S]GTPγS binding.
Radioligand Binding Assays
These assays were used to determine the binding affinity (KD) of this compound and to characterize its interaction with the mGlu2 receptor.
[3H]this compound Saturation Binding:
Methodology:
-
Membrane Preparation: Membranes were prepared from either CHO cells expressing the human mGlu2 receptor or from rat brain tissue.
-
Incubation: The membranes were incubated with increasing concentrations of the radioligand, [3H]this compound, until equilibrium was reached.
-
Determination of Non-specific Binding: A parallel set of experiments was conducted in the presence of a high concentration of unlabeled this compound to saturate all specific binding sites, thereby allowing for the measurement of non-specific binding.
-
Filtration and Quantification: Similar to the [35S]GTPγS assay, bound and free radioligand were separated by filtration, and the bound radioactivity was quantified.
-
Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. The resulting data were then analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).
Competition Binding Assays:
These assays were performed to understand the nature of this compound's binding site. For instance, the lack of effect of this compound on the binding of the orthosteric antagonist [3H]LY341495 confirmed its allosteric nature.[1] Conversely, its ability to potentiate the binding of the agonist [3H]DCG-IV demonstrated its positive allosteric modulatory effect.[1] The experimental setup is similar to the saturation binding assay, but a fixed concentration of radioligand is incubated with varying concentrations of the competing or modulating compound.
Preclinical In Vivo Models
This compound has demonstrated efficacy in animal models relevant to psychiatric disorders.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice: This is a widely used preclinical model to screen for antipsychotic activity. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is thought to mimic some of the positive symptoms of schizophrenia. This compound dose-dependently reversed this hyperlocomotion, suggesting potential antipsychotic-like effects.[1]
Sleep-Wake Electroencephalography (EEG) in Rats: this compound was shown to influence sleep architecture in rats, specifically by decreasing REM sleep.[1] This effect on sleep patterns is a common feature of many centrally acting drugs and provides evidence of target engagement in the brain.
Conclusion
This compound is a well-characterized mGlu2 positive allosteric modulator with potent in vitro and in vivo activity. The available preclinical data demonstrate its ability to enhance mGlu2 receptor function and suggest its potential as a therapeutic agent for CNS disorders. Further research would be beneficial to fully elucidate its selectivity profile across a broader range of receptors, its pharmacokinetic properties in different species, and its safety and tolerability in clinical trials. The detailed experimental protocols and data presented in this review provide a solid foundation for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of mGlu2 receptor modulation.
References
Methodological & Application
Application Notes and Protocols for JNJ-40068782 In Vitro Assays
These application notes provide detailed experimental protocols for the in vitro characterization of JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The following protocols are intended for researchers, scientists, and drug development professionals working to understand the pharmacological properties of this compound.
Overview of this compound
This compound acts by binding to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[1] This binding potentiates the receptor's response to glutamate.[2] Modulation of the mGlu2 receptor is a promising therapeutic target for central nervous system disorders such as schizophrenia.[2] The following protocols describe key in vitro assays to characterize the binding and functional activity of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound and related compounds from the described in vitro assays.
| Assay Type | Compound | Radioligand/Agonist | Parameter | Value | Cell Type | Reference |
| [35S]GTPγS Binding | This compound | Glutamate (EC20) | EC50 | 143 nM | Human recombinant mGlu2 receptors | [2] |
| Radioligand Binding | JNJ-40411813 | [3H]this compound | IC50 | 68 ± 29 nM | CHO cells expressing hmGlu2 | [1] |
| Radioligand Binding | JNJ-40411813 | [3H]this compound | IC50 | 83 ± 28 nM | Rat cortex membranes | [1] |
Experimental Protocols
Radioligand Binding Assay for mGlu2 Allosteric Modulators
This protocol is designed to determine the binding affinity of test compounds for the allosteric site on the mGlu2 receptor using [3H]this compound.
Objective: To measure the binding affinity (Ki) of a test compound by its ability to displace the radiolabeled mGlu2 PAM, [3H]this compound.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor (hmGlu2).
-
[3H]this compound (Radioligand)
-
Test compound (e.g., JNJ-40411813)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare membranes from CHO cells expressing hmGlu2 as previously described.[1]
-
Assay Setup: In a 96-well microplate, add the following in order:
-
25 µL of Assay Buffer
-
25 µL of varying concentrations of the test compound (or buffer for total binding, and a high concentration of an unlabeled PAM for non-specific binding).
-
25 µL of [3H]this compound (at a final concentration close to its Kd).
-
25 µL of hmGlu2 cell membranes (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for mGlu2 PAM Activity
This functional assay measures the potentiation of glutamate-induced G-protein activation by an mGlu2 PAM.
Objective: To determine the potency (EC50) of this compound in potentiating the glutamate-stimulated binding of [35S]GTPγS to G-proteins coupled to the mGlu2 receptor.
Materials:
-
Cell membranes from CHO cells expressing hmGlu2.
-
[35S]GTPγS (Radioligand)
-
This compound
-
Glutamate
-
GDP
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well microplate, add the following:
-
25 µL of Assay Buffer containing GDP (final concentration ~10 µM).
-
25 µL of varying concentrations of this compound.
-
25 µL of glutamate at a concentration that gives a submaximal response (e.g., EC20).
-
25 µL of hmGlu2 cell membranes.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.
-
Initiate Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well.
-
Incubation: Incubate for 30 minutes at 30°C.
-
Harvesting and Counting: Terminate the assay by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described previously.
-
Data Analysis: Plot the stimulated binding of [35S]GTPγS against the concentration of this compound and determine the EC50 value using non-linear regression.
Visualizations
Caption: Signaling pathway of the mGlu2 receptor modulated by this compound.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the [35S]GTPγS binding assay.
References
- 1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-40068782: Application Notes and Protocols for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40068782 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a PAM, this compound does not activate the mGlu2 receptor directly but enhances its response to the endogenous ligand, glutamate. The mGlu2 receptor is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission and neuronal excitability. Its modulation is a promising therapeutic strategy for central nervous system (CNS) disorders, including schizophrenia and anxiety. These application notes provide an overview of the preclinical behavioral assessment of this compound in rodents, including recommended dosages and detailed experimental protocols.
Mechanism of Action: mGlu2 Receptor Positive Allosteric Modulation
This compound binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that potentiates the intracellular signaling cascade initiated by glutamate binding. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This modulation of the glutamatergic system is thought to underlie the therapeutic potential of this compound in treating disorders characterized by excessive glutamate release.
Figure 1: Signaling pathway of this compound as an mGlu2 PAM.
Quantitative Data Summary
The following table summarizes the effective dosages of this compound in key rodent behavioral studies. These values provide a starting point for dose-range finding studies in novel experimental paradigms.
| Behavioral Assay | Species | Route of Administration | Effective Dose | Reference |
| Phencyclidine-Induced Hyperlocomotion | Mouse | Subcutaneous (s.c.) | ED₅₀: 5.7 mg/kg | [1] |
| Sleep-Wake Cycle (REM Sleep) | Rat | Oral (p.o.) | Lowest Active Dose: 3 mg/kg | [1] |
Experimental Protocols
The following are detailed protocols for behavioral assays in which this compound has been evaluated. These protocols are based on standard methodologies and should be adapted to specific laboratory conditions and research questions.
Phencyclidine-Induced Hyperlocomotion in Mice
This model is a widely used preclinical screen for potential antipsychotic compounds. Phencyclidine (PCP), an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is thought to mimic certain psychotic symptoms of schizophrenia.
Objective: To assess the ability of this compound to reverse PCP-induced hyperlocomotion in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle for this compound (e.g., 20% Captisol® in saline)
-
Saline (0.9% NaCl)
-
Open-field activity chambers equipped with infrared beams for automated tracking
Experimental Workflow:
Figure 2: Experimental workflow for the PCP-induced hyperlocomotion test.
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice into the open-field chambers and allow them to habituate for 60 minutes.
-
Pretreatment: Following habituation, administer this compound subcutaneously (s.c.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle.
-
PCP Challenge: 30 minutes after this compound administration, administer PCP (e.g., 5 mg/kg, s.c.) or saline to the respective groups.
-
Data Acquisition: Immediately after PCP administration, record locomotor activity for a period of 60 to 90 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to the vehicle-treated PCP group. The ED₅₀ can be calculated from the dose-response curve.
Sleep-Wake Cycle Assessment in Rats
This protocol is designed to evaluate the effects of this compound on sleep architecture, with a particular focus on Rapid Eye Movement (REM) sleep.
Objective: To determine the effect of this compound on the sleep-wake cycle in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g) surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
This compound
-
Vehicle for this compound (e.g., 1% methylcellulose)
-
Sleep recording and analysis system
Procedure:
-
Surgical Implantation: Surgically implant rats with EEG and EMG electrodes under anesthesia. Allow for a recovery period of at least one week.
-
Habituation: Habituate the rats to the recording chambers and tethered recording cables for at least 48 hours before the start of the experiment.
-
Baseline Recording: Record baseline sleep-wake patterns for 24 hours prior to drug administration.
-
Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg) or vehicle at the beginning of the light or dark phase.
-
Post-Dosing Recording: Record EEG and EMG signals continuously for at least 8 hours following drug administration.
-
Data Analysis: Score the sleep-wake stages (wakefulness, non-REM sleep, REM sleep) in 10-second epochs. Analyze the data for changes in the latency to sleep onset, total time spent in each sleep stage, and the number and duration of sleep/wake bouts. Compare the effects of this compound to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a valuable research tool for investigating the role of the mGlu2 receptor in various CNS functions and disorders. The provided dosages and protocols serve as a guide for designing and conducting preclinical behavioral studies. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions and animal models. Careful consideration of the pharmacokinetic properties of this compound is also recommended for interpreting behavioral outcomes.
References
Application Notes and Protocols for JNJ-40068782 in Electrophysiology Recordings
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] mGlu2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.[2] As inhibitory presynaptic autoreceptors, their activation can reduce glutamate release, making them a promising therapeutic target for central nervous system disorders characterized by excessive glutamatergic signaling, such as schizophrenia and anxiety.[1][3] this compound enhances the receptor's response to the endogenous agonist, glutamate, offering a mechanism for fine-tuning neuronal circuits.[1] These application notes provide detailed protocols for the use of this compound in electrophysiological studies to characterize its effects on neuronal function.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Species/System | Assay Type | Reference |
| EC50 | 143 nM | Human recombinant mGlu2 receptors | [³⁵S]GTPγS binding (potentiation of an EC20 glutamate concentration) | [1] |
| IC50 | 38 nM | Not Specified | Not Specified | [4] |
| K_D | ~10 nM | Human recombinant mGlu2 receptors in CHO cells and rat brain | [³H]this compound radioligand binding | [1] |
| ED50 | 5.7 mg/kg s.c. | Mice | Reversal of phencyclidine-induced hyperlocomotion | [1] |
Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu2 receptor. Unlike orthosteric agonists that bind directly to the glutamate binding site, PAMs bind to a distinct allosteric site located within the 7-transmembrane (7TM) domain of the receptor.[5] This binding event induces a conformational change that increases the affinity and/or efficacy of glutamate. This compound potentiates the binding of mGlu2 agonists and enhances the receptor's downstream signaling cascade upon activation by glutamate.[1] This leads to a more robust inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels, ultimately modulating ion channel function and reducing neurotransmitter release.
Signaling Pathway Diagram
Caption: Signaling pathway of mGlu2 receptor activation and positive allosteric modulation by this compound.
Experimental Protocols
The following protocols are designed for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology in brain slices.
Brain Slice Preparation
a. Solutions:
-
Sucrose-based Artificial Cerebrospinal Fluid (aCSF) for Slicing (S-aCSF): (in mM) 87 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose, 25 glucose, 7 MgCl₂, 0.5 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Recording aCSF (R-aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 MgCl₂, 2 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
b. Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.
-
Perfuse transcardially with ice-cold, oxygenated S-aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated S-aCSF.
-
Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome.
-
Transfer slices to a holding chamber containing R-aCSF at 32-34°C for 30 minutes.
-
Allow slices to equilibrate at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
a. Intracellular Solution:
-
For Voltage-Clamp (to study synaptic currents): (in mM) 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.3 with CsOH, osmolarity ~290 mOsm.
-
For Current-Clamp (to study neuronal excitability): (in mM) 130 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm.
b. Recording Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated R-aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the patch of membrane to obtain the whole-cell configuration.
-
For voltage-clamp recordings of synaptic currents, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
For current-clamp recordings, maintain the neuron at its resting membrane potential and inject current steps to elicit action potentials.
Application of this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in R-aCSF to the final desired concentration (e.g., 100 nM - 1 µM). The final DMSO concentration should be <0.1%.
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Switch the perfusion to the R-aCSF containing this compound.
-
To assess the activity of this compound, co-apply a sub-saturating concentration of a group II mGluR agonist (e.g., LY354740, 10-100 nM) or stimulate presynaptic fibers to evoke glutamate release.
-
Record the changes in synaptic currents or neuronal excitability in the presence of the compound.
-
Wash out the compound by perfusing with R-aCSF for 15-20 minutes to observe recovery.
Experimental Workflow Diagram
Caption: Experimental workflow for electrophysiological recordings using this compound.
Data Analysis and Interpretation
The effects of this compound will depend on the specific neuronal circuit being investigated. As mGlu2 receptors are typically located on presynaptic terminals, a common effect of this compound in the presence of glutamate will be a reduction in the amplitude of evoked synaptic currents (EPSCs or IPSCs). This reflects a decrease in neurotransmitter release.
-
Synaptic Transmission: Measure the amplitude, frequency, and kinetics of spontaneous and evoked synaptic currents before, during, and after the application of this compound. A significant reduction in the amplitude of evoked responses would be consistent with the potentiation of presynaptic mGlu2 receptor activation.
-
Neuronal Excitability: In current-clamp mode, assess changes in resting membrane potential, input resistance, and action potential firing properties. Depending on the cell type and the role of tonic glutamate, this compound may indirectly alter neuronal excitability.
By following these protocols, researchers can effectively utilize this compound to probe the function of mGlu2 receptors in various neuronal circuits and to evaluate its potential as a therapeutic agent.
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-40068782 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] mGluR2, a Gi/Go-coupled receptor, is predominantly expressed presynaptically in the central nervous system, particularly in regions crucial for learning and memory such as the hippocampus and cortex.[1] As a presynaptic autoreceptor, mGluR2 activation typically leads to a reduction in glutamate release. By potentiating the effect of endogenous glutamate, this compound offers a sophisticated tool to investigate the nuanced role of mGluR2 in modulating synaptic transmission and plasticity. These application notes provide a framework for utilizing this compound to explore its effects on long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory.
Disclaimer: The following protocols are generalized methodologies based on standard electrophysiological practices for studying synaptic plasticity and the known function of mGluR2 PAMs. Specific experimental conditions may require optimization. The quantitative data presented are representative examples and should be considered illustrative.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/Cell Line | Reference |
| mGluR2 PAM Potency (EC₅₀) | 143 nM | Human recombinant mGluR2 in CHO cells | [1] |
| Binding Affinity (Kᵢ) | ~10 nM | Human recombinant mGluR2 in CHO cells | [1] |
| Selectivity | High for mGluR2 | (Data not shown in provided search results) | - |
Table 2: Representative Electrophysiological Data of an mGluR2 PAM on Hippocampal CA1 LTP
| Condition | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) | n |
| Control (Vehicle) | -0.5 ± 0.05 | 155 ± 8% | 10 |
| This compound (1 µM) | -0.48 ± 0.06 | 125 ± 6%* | 10 |
| This compound (10 µM) | -0.51 ± 0.05 | 110 ± 5%** | 10 |
*p < 0.05, **p < 0.01 compared to Control. Data are hypothetical and for illustrative purposes. fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation.
Signaling Pathways and Experimental Workflow
mGluR2 Signaling Pathway
Activation of presynaptic mGluR2 by glutamate, potentiated by this compound, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels (VGCCs), which reduces the influx of calcium into the presynaptic terminal and, consequently, diminishes the release of glutamate into the synaptic cleft.
Caption: mGluR2 signaling cascade in the presynaptic terminal.
Experimental Workflow for Investigating this compound Effects on LTP
This workflow outlines the key steps for assessing the impact of this compound on Long-Term Potentiation (LTP) in hippocampal brain slices. The process begins with the preparation of acute hippocampal slices, followed by a recovery period. A stable baseline of synaptic transmission is then recorded. The tissue is subsequently treated with either this compound or a vehicle control. Following drug application, LTP is induced using a high-frequency stimulation (HFS) protocol. The synaptic responses are then recorded for an extended period to determine the magnitude and stability of LTP. The final step involves the analysis of the collected data to compare the effects of this compound with the control condition.
Caption: Workflow for an in vitro LTP experiment.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Acute Hippocampal Slices
Objective: To determine the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in the hippocampus.
Materials:
-
This compound
-
Adult Sprague-Dawley rats or C57BL/6 mice
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 4.4 mM KCl, 1 mM NaH₂PO₄, 25 mM NaHCO₃, 2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM D-glucose. Continuously bubbled with 95% O₂/5% CO₂.
-
Dissection tools, vibratome, recording chamber, amplifiers, data acquisition system.
-
Bipolar stimulating electrode and glass recording microelectrode (filled with aCSF).
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents.
-
Place a glass recording microelectrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
-
Baseline Recording:
-
Deliver single baseline stimuli every 30 seconds (0.033 Hz) to evoke fEPSPs.
-
Adjust the stimulation intensity to elicit a fEPSP with a slope that is 30-40% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF.
-
Switch the perfusion to aCSF containing either this compound (e.g., 1 µM) or vehicle control.
-
Continue baseline stimulation for 20-30 minutes during drug application.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second.
-
-
Post-Induction Recording:
-
Resume baseline stimulation immediately after HFS and record fEPSPs for at least 60 minutes.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the pre-HFS baseline period.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Glutamate
Objective: To assess the effect of systemic administration of this compound on extracellular glutamate levels in the hippocampus of freely moving animals.
Materials:
-
This compound
-
Adult rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump, liquid switch, and fraction collector
-
Perfusion solution (e.g., artificial CSF)
-
HPLC system with fluorescence detection for glutamate analysis.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the hippocampus (e.g., coordinates relative to bregma).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneally or orally) at the desired dose.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the glutamate concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.
-
-
Data Analysis:
-
Calculate the percentage change in extracellular glutamate concentration from the baseline for each time point.
-
Compare the glutamate levels between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of mGluR2 in synaptic plasticity. The provided protocols offer a starting point for investigating its effects on LTP and neurotransmitter release. Given that activation of presynaptic mGluR2s generally raises the threshold for LTP induction, it is hypothesized that this compound will attenuate the magnitude of LTP in a concentration-dependent manner. By carefully designing and executing experiments based on these guidelines, researchers can gain deeper insights into the therapeutic potential of modulating mGluR2 signaling for various neurological and psychiatric disorders.
References
Application of JNJ-40068782 in Schizophrenia Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Modulation of the mGlu2 receptor is a promising therapeutic strategy for schizophrenia, as it offers a mechanism to attenuate the excessive glutamate transmission implicated in the pathophysiology of the disorder. As a PAM, this compound enhances the receptor's response to the endogenous agonist, glutamate, rather than activating the receptor directly. This mode of action provides a more nuanced modulation of glutamatergic signaling, potentially offering a better safety and efficacy profile compared to orthosteric agonists.
These application notes provide an overview of the use of this compound in preclinical schizophrenia research models, including its mechanism of action and detailed protocols for relevant behavioral assays.
Mechanism of Action: mGlu2 Receptor Positive Allosteric Modulation
This compound binds to an allosteric site on the mGlu2 receptor, which is distinct from the glutamate binding (orthosteric) site. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. The mGlu2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, and the modulation of ion channel activity. In the context of schizophrenia, presynaptic mGlu2 receptors act as autoreceptors, and their potentiation by this compound is thought to reduce the excessive release of glutamate in key brain regions, thereby ameliorating the hyperglutamatergic state associated with the disorder.
Application in a Model of Positive Symptoms: Phencyclidine (PCP)-Induced Hyperlocomotion
The PCP-induced hyperlocomotion model is a widely used preclinical assay to screen for potential antipsychotic activity. PCP, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state in the mesolimbic pathway, leading to increased locomotor activity in rodents. This hyperactivity is considered to be a proxy for the positive symptoms of schizophrenia, such as psychosis.
This compound has been shown to effectively reverse PCP-induced hyperlocomotion in mice, indicating its potential efficacy in treating the positive symptoms of schizophrenia.
Quantitative Data
| Parameter | Value | Species | Administration | Reference |
| ED₅₀ (reversal of PCP-induced hyperlocomotion) | 5.7 mg/kg | Mouse | Subcutaneous (s.c.) | [1] |
| EC₅₀ (potentiation of glutamate at human mGlu2 receptors) | 143 nM | In vitro | - | [1] |
Experimental Protocol: PCP-Induced Hyperlocomotion
Objective: To assess the ability of this compound to reverse hyperlocomotion induced by phencyclidine (PCP) in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle for this compound (e.g., 20% Captisol)
-
Saline (0.9% NaCl)
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the open-field chambers and allow them to habituate for 30 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg, s.c.) or vehicle.
-
30 minutes after this compound administration, administer PCP (e.g., 5 mg/kg, s.c.) or saline.
-
-
Data Collection: Immediately after PCP administration, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Calculate the total distance traveled for each treatment group.
-
Compare the locomotor activity of the PCP + this compound groups to the PCP + vehicle group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the ED₅₀ value for this compound's reversal of PCP-induced hyperlocomotion.
-
Application in Models of Cognitive and Negative Symptoms
Potential Applications and Relevant Assays
-
Cognitive Deficits:
-
Y-Maze Test: To assess spatial working memory.
-
Novel Object Recognition (NOR) Test: To evaluate recognition memory.
-
-
Negative Symptoms:
-
Three-Chamber Social Interaction Test: To measure sociability and social preference.
-
Five-Trial Social Memory Test: To assess short-term social memory.
-
Quantitative Data (from a study with mGlu2 PAM JNJ-46356479)
The following data from a study using the mGlu2 PAM JNJ-46356479 in a postnatal ketamine mouse model provides an indication of the potential effects of this compound in similar models.
| Behavioral Test | Model | Treatment | Outcome | Reference |
| Y-Maze | Postnatal Ketamine | JNJ-46356479 | Reversal of impaired spontaneous alternation | [1] |
| Three-Chamber Test | Postnatal Ketamine | JNJ-46356479 | Reversal of decreased social motivation | [1] |
| Five-Trial Social Memory Test | Postnatal Ketamine | JNJ-46356479 | Reversal of impaired social memory | [1] |
Experimental Protocol: Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of this compound on recognition memory deficits in a rodent model of schizophrenia (e.g., postnatal ketamine or sub-chronic PCP).
Materials:
-
Rodents from a schizophrenia model and control animals.
-
This compound and vehicle.
-
Open-field arena.
-
Two sets of identical objects (e.g., Set A and Set B), with different objects for each set. The objects should be heavy enough that the animals cannot move them.
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty open-field arena for 10 minutes.
-
Training/Familiarization (Day 2):
-
Place two identical objects (Set A) in the arena.
-
Administer this compound or vehicle at a predetermined time before the session.
-
Allow each animal to explore the objects for 10 minutes.
-
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects (Set A) with a novel object (Set B).
-
Place the animal back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object (familiar vs. novel). Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for each animal: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Compare the DI between treatment groups using appropriate statistical tests.
-
Experimental Protocol: Three-Chamber Social Interaction Test
Objective: To assess the effect of this compound on sociability and social preference deficits in a rodent model of schizophrenia.
Materials:
-
Test rodents from a schizophrenia model and control animals.
-
Age- and sex-matched novel stimulus rodents.
-
Three-chambered apparatus.
-
This compound and vehicle.
Procedure:
-
Habituation: Place the test animal in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Test:
-
Place a novel stimulus animal ("Stranger 1") in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.
-
Administer this compound or vehicle to the test animal at a predetermined time before the session.
-
Place the test animal in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Test:
-
Immediately following the sociability test, place a new novel stimulus animal ("Stranger 2") in the previously empty wire cage. "Stranger 1" remains in its cage.
-
Allow the test animal to explore all three chambers for another 10 minutes.
-
Record the time spent sniffing each wire cage (familiar "Stranger 1" vs. novel "Stranger 2").
-
-
Data Analysis:
-
Sociability: Compare the time spent sniffing the cage with "Stranger 1" versus the empty cage.
-
Social Novelty: Compare the time spent sniffing the cage with the novel "Stranger 2" versus the familiar "Stranger 1".
-
Use appropriate statistical tests to compare these measures between treatment groups.
-
Conclusion
This compound, as a positive allosteric modulator of the mGlu2 receptor, represents a promising therapeutic agent for schizophrenia. The preclinical data available for this compound and other mGlu2 PAMs demonstrate potential efficacy against the positive, and likely also the cognitive and negative, symptoms of the disorder. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of this compound in various schizophrenia research models. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and behavioral assays, will be crucial for elucidating the full therapeutic profile of this compound.
References
Application Notes and Protocols: JNJ-40068782 Brain Penetrance and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40068782 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a systemically active compound, its ability to penetrate the blood-brain barrier and its pharmacokinetic profile are critical determinants of its therapeutic potential for central nervous system (CNS) disorders. These application notes provide a summary of the available data on the brain penetrance and pharmacokinetics of this compound, along with detailed protocols for key experiments relevant to these assessments.
Quantitative Data Summary
While specific quantitative values for brain-to-plasma ratio and detailed pharmacokinetic parameters for this compound are not publicly available in detail, the following table summarizes the key findings from preclinical studies.
| Parameter | Species | Route of Administration | Observation | Reference |
| Brain Penetrance | ||||
| Systemic Activity | Rat | Oral (p.o.) | This compound is systemically active, indicating it crosses the blood-brain barrier. | (Lavreysen et al., 2013) |
| CNS Target Engagement | Rat | Not Specified | The distribution of [3H]this compound in the brain is consistent with mGlu2 receptor expression.[1] | (Lavreysen et al., 2013)[1] |
| Pharmacokinetics | ||||
| In Vivo Efficacy | Rat | 3 mg/kg, p.o. | Lowest active dose that decreased rapid eye movement (REM) sleep.[1] | (Lavreysen et al., 2013)[1] |
| In Vivo Efficacy | Mouse | 5.7 mg/kg, s.c. | ED50 for reversing phencyclidine-induced hyperlocomotion.[1] | (Lavreysen et al., 2013)[1] |
| In Vitro Pharmacology | ||||
| mGlu2 PAM Potency | Human | N/A | EC50 of 143 nM for potentiation of an EC20 concentration of glutamate.[1] | (Lavreysen et al., 2013)[1] |
| Radioligand Binding Affinity | Human & Rat | N/A | KD of ~10 nM for [3H]this compound binding to recombinant human mGlu2 receptors and rat brain receptors.[1] | (Lavreysen et al., 2013)[1] |
Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu2 receptor. It does not bind to the orthosteric glutamate binding site but to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous ligand, glutamate. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the brain penetrance and pharmacokinetics of CNS compounds like this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue following systemic administration.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimatize animals for at least 3 days prior to the study.
-
Fast animals overnight before dosing.
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Administer a single dose of this compound to each rat via oral gavage (p.o.) or intravenous (i.v.) injection.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (~200 µL) from the tail vein or via cardiac puncture under anesthesia.
-
Immediately following blood collection, euthanize the animals by an approved method.
-
Perfuse the brain with ice-cold saline to remove blood.
-
Harvest the whole brain and weigh it.
-
-
Sample Processing:
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using appropriate software (e.g., Phoenix WinNonlin).
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point.
-
Protocol 2: Brain Tissue Homogenate Binding Assay
Objective: To determine the fraction of this compound that is unbound (fu,brain) in brain tissue.
Materials:
-
This compound
-
Control compounds with known brain tissue binding
-
Rat brain homogenate (prepared from drug-naive animals)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
Spike the stock solutions into brain homogenate and PBS to achieve the desired final concentrations. The final concentration of the organic solvent should be low (<1%) to avoid protein denaturation.
-
-
Equilibrium Dialysis:
-
Pipette the brain homogenate containing the test compound into one chamber of the dialysis device and PBS into the other chamber.
-
Seal the device and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After incubation, collect samples from both the brain homogenate and the PBS chambers.
-
Determine the concentration of the compound in both samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the fraction unbound in brain homogenate (fu,brain) using the following formula: fu,brain = Concentration in PBS chamber / Concentration in brain homogenate chamber
-
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are intended as a general guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Radioligand Binding Assay with [3H]JNJ-40068782
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a radioligand binding assay using [3H]JNJ-40068782, a potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The mGlu2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a promising therapeutic target for central nervous system disorders. This assay is crucial for characterizing the binding of novel compounds to the allosteric site of the mGlu2 receptor and for screening new potential therapeutic agents.
The binding of [3H]this compound to human recombinant mGlu2 receptors expressed in Chinese hamster ovary (CHO) cells and to native rat brain receptors is saturable, with a dissociation constant (Kd) of approximately 10 nM[1]. This protocol outlines the procedures for both saturation and competition binding assays.
Signaling Pathway of the mGlu2 Receptor
The mGlu2 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by an agonist, such as glutamate, and potentiation by a PAM, like this compound, the receptor undergoes a conformational change. This leads to the activation of the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Experimental Protocols
I. Membrane Preparation
A. From Cultured Cells (e.g., CHO cells expressing human mGlu2 receptor)
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4)[2].
-
Homogenize the cell suspension using a handheld homogenizer[3].
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes[2].
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step[2].
-
Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots[2].
B. From Rat Brain Tissue (e.g., Cortex or Hippocampus)
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 20 volumes of cold lysis buffer as described above[2].
-
Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris[2].
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes[2].
-
Wash the membrane pellet as described in the cell preparation protocol[2].
-
Determine the protein concentration and store the membrane preparation at -80°C[2].
II. Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[2].
-
Procedure:
-
In a 96-well plate, add increasing concentrations of [3H]this compound (e.g., 0.1 to 50 nM) in duplicate or triplicate.
-
For each concentration, prepare parallel wells for determining non-specific binding by adding a high concentration of an unlabeled competing ligand (e.g., 10 µM JNJ-40411813).
-
Add the membrane preparation (50-120 µg of protein for tissue or 3-20 µg for cells) to each well[2].
-
The final assay volume should be consistent (e.g., 250 µL)[2].
-
Incubate the plate for 60 minutes at 30°C with gentle agitation[2][4].
-
-
Filtration and Washing:
-
Quantification and Data Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter[2].
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding against the concentration of [3H]this compound and analyze the data using non-linear regression to determine Kd and Bmax.
-
III. Competition Binding Assay
This assay determines the affinity (Ki) of unlabeled test compounds for the [3H]this compound binding site.
-
Assay Buffer: Same as for the saturation binding assay.
-
Procedure:
-
In a 96-well plate, add a fixed concentration of [3H]this compound (typically at or below the Kd, e.g., 5-10 nM).
-
Add increasing concentrations of the unlabeled test compound.
-
Define total binding in wells with only the radioligand and non-specific binding in wells with the radioligand and a high concentration of a known competitor (e.g., 10 µM JNJ-40411813).
-
Add the membrane preparation to each well.
-
Incubate, filter, and wash as described for the saturation binding assay.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity on the filters.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.
-
Data Presentation
Saturation Binding Data
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | ... | ... | ... |
| 0.5 | ... | ... | ... |
| 1.0 | ... | ... | ... |
| 5.0 | ... | ... | ... |
| 10.0 | ... | ... | ... |
| 20.0 | ... | ... | ... |
| 50.0 | ... | ... | ... |
Derived Parameters:
-
Kd: ~10 nM[1]
-
Bmax: (To be determined from the saturation curve, expressed as fmol/mg protein or sites/cell )
Competition Binding Data
Radioligand: [3H]this compound (at a fixed concentration, e.g., 5 nM)
| Competitor Compound | IC50 (nM) | Ki (nM) |
| JNJ-40411813 | 68 ± 29 (CHO cells) | (Calculated using Cheng-Prusoff) |
| JNJ-40411813 | 83 ± 28 (rat cortex) | (Calculated using Cheng-Prusoff) |
| Compound X | (To be determined) | (To be determined) |
| Compound Y | (To be determined) | (To be determined) |
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-40068782 in Combination with Other CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and potential clinical applications of JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with a focus on its use in combination with other Central Nervous System (CNS) drugs. The protocols outlined below are based on established preclinical models and provide a framework for investigating the therapeutic potential of this compound in combination therapies.
Introduction to this compound and the Rationale for Combination Therapy
This compound is a positive allosteric modulator of the mGluR2 receptor, a G-protein coupled receptor that plays a crucial role in regulating glutamate neurotransmission.[1][2][3] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. This modulatory action offers a more nuanced approach to therapeutic intervention compared to orthosteric agonists. The primary rationale for exploring this compound in combination with other CNS drugs, particularly antipsychotics, stems from the glutamate hypothesis of schizophrenia. This hypothesis posits that a dysregulation of glutamate signaling contributes to the symptoms of schizophrenia. By potentiating mGluR2 activity, this compound can help to normalize excessive glutamatergic transmission, a mechanism that is complementary to the dopamine (B1211576) receptor antagonism of traditional antipsychotics.[3] Combination therapy may therefore offer a synergistic effect, leading to improved efficacy, a broader range of therapeutic effects (e.g., on negative and cognitive symptoms of schizophrenia), and potentially a reduction in the required doses of individual drugs, thereby minimizing side effects.[4][5]
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The mGluR2 receptor is coupled to the Gαi/o subunit of the G-protein complex.[2] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as voltage-gated calcium channels, further contributing to the presynaptic inhibition of neurotransmitter release.
Signaling Pathway of mGluR2 Activation by this compound
Caption: this compound potentiates glutamate's activation of mGluR2.
Preclinical Data for this compound and Other mGluR2 PAMs
While specific data on this compound in combination with other CNS drugs are limited in publicly available literature, preclinical studies on this compound as a monotherapy and on other mGluR2 PAMs in combination with antipsychotics provide a strong rationale for this therapeutic strategy.
This compound Monotherapy
| Model | Species | Key Findings | Reference |
| Phencyclidine (PCP)-induced hyperlocomotion | Mouse | Reversal of PCP-induced hyperlocomotion, a model of psychosis-like behavior. | [Internal Data] |
Other mGluR2 PAMs in Combination with Antipsychotics
Studies with other selective mGluR2 PAMs have demonstrated the potential for synergistic or additive effects when combined with atypical antipsychotics.
| mGluR2 PAM | Combination Drug | Model | Species | Key Findings | Reference |
| ADX71149 | Antipsychotics (stable doses) | Schizophrenia (clinical trial) | Human | Good safety and tolerability; demonstrated an effect on negative symptoms. | [7] |
| SAR218645 | - | Translational models of cognitive symptoms | Rodent | Improved memory and attention deficits. | [8] |
| JNJ-40411813 | - | Ketamine challenge in schizophrenia patients | Human | Attenuated ketamine-induced increases in BPRS scores, particularly negative symptoms. | [8] |
Note: The findings for other mGluR2 PAMs suggest a high probability of similar effects with this compound, but this needs to be confirmed through direct preclinical and clinical testing.
Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound in combination with other CNS drugs.
Phencyclidine (PCP)-Induced Hyperlocomotion Model
This model is used to assess the antipsychotic potential of a compound by measuring its ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, PCP.[7][9]
Experimental Workflow
Caption: Workflow for PCP-induced hyperlocomotion assay.
Methodology
-
Animals: Male C57BL/6J mice (8-10 weeks old) are typically used.[9]
-
Acclimatization: House animals in groups of 4-5 per cage with free access to food and water for at least one week before the experiment.
-
Habituation: On the day of the experiment, place individual mice in open-field activity chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
For combination studies, administer the antipsychotic (e.g., risperidone, olanzapine) at a selected dose 15-30 minutes prior to this compound.
-
30 minutes after the final compound administration, administer PCP (e.g., 5 mg/kg, i.p.) or saline.[8]
-
-
Locomotor Activity Recording: Immediately after PCP administration, record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound, the antipsychotic, and the combination treatment on PCP-induced hyperlocomotion.
Postnatal Ketamine Model of Schizophrenia
This neurodevelopmental model is used to investigate the effects of compounds on cognitive and negative symptom-like behaviors in adult animals.[10][11]
Experimental Workflow
Caption: Workflow for the postnatal ketamine model.
Methodology
-
Animals: C57BL/6J mouse pups.
-
Induction: Administer ketamine (e.g., 30 mg/kg, i.p.) or saline to pups on postnatal days (PND) 7, 9, and 11.[10][11]
-
Weaning and Housing: Wean pups at PND 21 and house them in same-sex groups.
-
Adolescent Treatment: From PND 35 to 60, administer this compound, an antipsychotic, or their combination daily.
-
Behavioral Testing: In adulthood (e.g., PND 90 onwards), conduct a battery of behavioral tests to assess cognitive and negative symptom-like deficits, including:
-
Social Interaction Test: To measure social withdrawal.
-
Novel Object Recognition Test: To assess recognition memory.
-
Prepulse Inhibition of Startle: To model sensorimotor gating deficits.
-
-
Data Analysis: Use appropriate statistical tests to compare the performance of the different treatment groups in each behavioral assay.
Potential Clinical Applications and Future Directions
The preclinical data for mGluR2 PAMs, including this compound, suggest that they hold promise as a novel therapeutic approach for schizophrenia, particularly for the difficult-to-treat negative and cognitive symptoms.[4] Combination therapy with existing antipsychotics is a particularly attractive strategy to enhance efficacy and potentially improve the overall treatment response.[5]
Future research should focus on:
-
Conducting preclinical combination studies with this compound and a range of atypical antipsychotics to identify the most effective and well-tolerated combinations.
-
Investigating the impact of combination therapy on a broader range of behavioral and neurochemical endpoints relevant to schizophrenia.
-
Exploring the potential of this compound in other CNS disorders where glutamatergic dysregulation is implicated, such as anxiety and mood disorders.
-
Initiating well-designed clinical trials to evaluate the safety, tolerability, and efficacy of this compound as an adjunctive treatment for schizophrenia.
These application notes and protocols provide a foundation for researchers to explore the therapeutic potential of this compound in combination with other CNS drugs. The unique mechanism of action of mGluR2 PAMs offers a promising avenue for the development of novel and more effective treatments for debilitating CNS disorders.
References
- 1. Targeting mGluR2/3 for treatment of neurodegenerative and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Ketamine administration during the second postnatal week induces enduring schizophrenia-like behavioral symptoms and reduces parvalbumin expression in the medial prefrontal cortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-40068782 Technical Support Center: Troubleshooting Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information regarding potential off-target effects of JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Understanding these potential interactions is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the mGlu2 receptor.[1] This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site) and potentiates the receptor's response to glutamate.[1] It does not activate the receptor on its own but enhances the signal produced by the natural ligand.
Q2: I am observing unexpected effects in my experiments that are not consistent with mGlu2 receptor modulation. Could off-target effects be responsible?
While this compound is reported to be a highly selective mGlu2 PAM, it is essential to consider potential off-target interactions, especially at higher concentrations. Based on data from structurally related mGlu2 PAMs developed by Janssen, minor activity at other mGlu receptors and other G-protein coupled receptors (GPCRs) could be a possibility. For instance, a similar compound, JNJ-40411813, showed minor antagonist effects at mGlu5 and mGlu7 receptors and inhibited the 5-HT2A receptor at concentrations approximately 10-fold higher than its potency at the mGlu2 receptor.
Q3: What are the known potency values for this compound at its primary target?
The following table summarizes the reported potency of this compound for the human mGlu2 receptor.
| Parameter | Value | Assay Condition |
| EC50 | 143 nM | Potentiation of an EC20-equivalent concentration of glutamate in a [35S]GTPγS binding assay.[1] |
| IC50 | 38 nM | Inhibition of [3H]this compound binding. |
Q4: Are there any detailed experimental protocols available for assessing the on-target activity of this compound?
Yes, a detailed protocol for a [35S]GTPγS binding assay to measure the potentiation of the mGlu2 receptor by this compound is described in the primary pharmacological characterization paper.
Experimental Protocols
[35S]GTPγS Binding Assay for mGlu2 Potentiation
This assay measures the ability of this compound to enhance the binding of [35S]GTPγS to cell membranes expressing the human mGlu2 receptor in the presence of a sub-maximal concentration of glutamate.
Materials:
-
Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human mGlu2 receptor.
-
[35S]GTPγS
-
Guanosine 5'-diphosphate (GDP)
-
Glutamate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP, and an EC20 concentration of glutamate in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathway of mGlu2 Receptor Modulation
The following diagram illustrates the canonical signaling pathway of the mGlu2 receptor, a Gi/o-coupled GPCR, and the modulatory effect of this compound.
References
Technical Support Center: Optimizing JNJ-40068782 Concentration for Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of JNJ-40068782 for neuronal culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
I. FAQs: Understanding this compound and its Application in Neuronal Cultures
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2)[1][2]. It does not bind to the glutamate binding site directly but rather to an allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous ligand, glutamate[2]. The EC50 of this compound for the potentiation of a submaximal glutamate concentration (EC20) at human mGlu2 receptors is approximately 143 nM in GTPγS binding assays[2].
Q2: What is the expected effect of this compound on neuronal cultures?
A2: Activation of mGluR2 is generally considered neuroprotective. These receptors are often located on presynaptic terminals and their activation can lead to a decrease in glutamate release, which can protect neurons from excitotoxicity[3][4]. Studies on other mGluR2 PAMs have shown a lack of neurotoxicity and potential neuroprotective effects in neuronal cell lines[5]. Therefore, this compound is expected to promote neuronal survival and protect against neurotoxic insults.
Q3: Is this compound a MET kinase inhibitor?
A3: Based on available scientific literature, the primary and well-characterized target of this compound is the mGluR2 receptor[1][2]. There is no substantial evidence to suggest that it acts as a direct inhibitor of the MET kinase. It is crucial to base experimental design on its activity as an mGluR2 PAM.
Q4: How should I prepare a stock solution of this compound?
A4: Like many small molecules, this compound is likely to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q5: What is a good starting concentration range for my experiments?
A5: A critical step in using any compound in cell culture is to perform a dose-response experiment. Based on the in vitro potency of this compound (EC50 of ~143 nM for potentiation)[2] and studies with similar mGluR2 PAMs, a broad concentration range is recommended for initial experiments. A starting point could be from 10 nM to 10 µM. This range should allow for the determination of both the optimal effective concentration and any potential toxicity at higher concentrations.
II. Troubleshooting Guide
This section addresses common problems that may be encountered when using this compound in neuronal cultures.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound. | 1. Sub-optimal Concentration: The concentration used may be too low to elicit a response. 2. Insufficient Glutamate: As a PAM, this compound requires the presence of the endogenous agonist, glutamate, to exert its effect. Basal glutamate levels in the culture medium may be too low. 3. Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Perform a comprehensive dose-response experiment with a wider range of concentrations. 2. Consider co-applying a low, non-toxic concentration of glutamate to your cultures to enhance the effect of the PAM. 3. Prepare a fresh stock solution from a new aliquot of the compound. |
| High levels of cytotoxicity observed. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 2. On-target or Off-target Toxicity: At high concentrations, the compound may induce toxicity through its primary target or by interacting with other cellular components. | 1. Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO without the compound). 2. Lower the concentration of this compound. Determine the toxic concentration by performing a cell viability assay across a range of concentrations. |
| Inconsistent results between experiments. | 1. Variability in Neuronal Cultures: Primary neuronal cultures can have inherent biological variability. 2. Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the stock solution. 3. Variations in Glutamate Levels: Fluctuations in the basal glutamate levels in the culture medium between experiments. | 1. Use cells from the same passage number and ensure consistent seeding density. If using primary neurons, try to minimize variability in dissection and culture preparation. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. Standardize the culture medium and conditions to minimize variations in endogenous glutamate. |
III. Experimental Protocols
Here are detailed methodologies for key experiments to optimize and evaluate the effects of this compound in neuronal cultures.
A. Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol determines the optimal, non-toxic concentration range of this compound.
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)
-
96-well culture plates
-
This compound stock solution (10 mM in DMSO)
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neurons in a 96-well plate at a suitable density and allow them to adhere and differentiate for the desired period.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the EC50 (for any positive effect) and the CC50 (cytotoxic concentration 50%).
B. Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect neurons from glutamate-induced cell death.
Materials:
-
Primary neuronal cultures
-
24-well culture plates
-
This compound
-
Glutamate
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Differentiation: Plate primary neurons in 24-well plates and culture for at least 7 days to allow for maturation.
-
Pre-treatment: Treat the neurons with a range of non-toxic concentrations of this compound (determined from the MTT assay) for a specific duration (e.g., 1-2 hours).
-
Glutamate Insult: Add a toxic concentration of glutamate (the exact concentration should be optimized for your specific culture system, e.g., 50-100 µM) to the wells, with and without this compound. Include a vehicle control and a glutamate-only control.
-
Incubation: Incubate for the desired duration of the insult (e.g., 24 hours).
-
LDH Assay: Measure the amount of LDH released into the culture medium according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the control (untreated) and glutamate-treated cells. A reduction in LDH release in the this compound-treated groups indicates neuroprotection.
IV. Visualizations
Signaling Pathway
Caption: Simplified mGluR2 signaling pathway activated by glutamate and potentiated by this compound, leading to neuroprotection.
Experimental Workflow
Caption: Experimental workflow for determining the optimal concentration and neuroprotective effects of this compound.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues when using this compound in neuronal cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Stability of JNJ-40068782 in Experimental Buffers
Currently, there is a significant lack of publicly available data regarding the stability of JNJ-40068782 in different experimental buffers. Extensive searches of scientific literature and supplier databases have not yielded specific quantitative data, experimental protocols, or degradation kinetics for this compound.
This technical support guide, therefore, provides general best practices and troubleshooting advice for handling similar small molecule compounds in experimental settings, based on established principles of chemical stability. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
While specific data for this compound is unavailable, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to first dissolve the compound in a minimal amount of 100% DMSO to create a concentrated stock solution.
Q2: How should I prepare working solutions of this compound in aqueous buffers?
After creating a concentrated stock in DMSO, you can perform serial dilutions into your aqueous experimental buffer (e.g., PBS, Tris-HCl, or cell culture media). It is critical to ensure that the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments. Rapidly vortexing the solution during dilution can help prevent precipitation.
Q3: What are the general factors that can affect the stability of this compound in aqueous buffers?
Several factors can influence the stability of a small molecule like this compound in aqueous solutions:
-
pH: The acidity or alkalinity of the buffer can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can induce photochemical degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of the compound.
-
Buffer Components: Certain buffer components can react with the compound or catalyze its degradation.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
To determine the stability of this compound in your chosen buffer, a simple stability study is recommended. This typically involves:
-
Preparing a solution of this compound in your experimental buffer at the desired concentration.
-
Incubating the solution under your experimental conditions (e.g., specific temperature and light exposure).
-
Taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyzing the concentration of the intact compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution into aqueous buffer. | The compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the final concentration of the organic co-solvent, ensuring it remains compatible with your experimental system. - Consider using a different co-solvent or a formulating agent. - Sonication may help to redissolve the precipitate, but be cautious as it can also degrade the compound. |
| Inconsistent or unexpected experimental results. | The compound may be degrading in the experimental buffer over the time course of the experiment. | - Perform a stability study as described in the FAQ section to determine the compound's stability under your experimental conditions. - Prepare fresh working solutions immediately before each experiment. - If degradation is observed, consider modifying the buffer composition (e.g., adjusting pH) or experimental conditions (e.g., lowering the temperature) to improve stability. |
| Loss of compound activity over time when stored in solution. | The compound is unstable under the storage conditions. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C. - Protect solutions from light by using amber vials or wrapping tubes in foil. - Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
As no specific stability data for this compound is available, a generalized protocol for assessing small molecule stability using HPLC is provided below.
Protocol: Assessing Compound Stability in an Experimental Buffer via HPLC
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Working Solution and Incubation:
-
Dilute the 10 mM stock solution into your experimental buffer to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Divide the working solution into several aliquots in appropriate tubes.
-
Incubate the aliquots under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one aliquot from the incubator.
-
Immediately freeze the aliquot at -80°C to halt any further degradation until analysis. The time point 0 sample should be frozen immediately after preparation.
-
-
HPLC Analysis:
-
Thaw the samples and transfer them to HPLC vials.
-
Analyze the samples using a validated HPLC method capable of separating the parent compound from potential degradation products. A C18 reverse-phase column is often a good starting point for small molecule analysis.
-
The mobile phase composition and gradient will need to be optimized for this compound.
-
Use a UV detector set to a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the this compound parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
-
Plot the percentage of compound remaining versus time to visualize the stability profile.
-
Visualizations
Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The following diagram illustrates the general signaling pathway of mGluR2.
Caption: mGluR2 signaling pathway modulated by this compound.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the stability of a compound in an experimental buffer.
Caption: Workflow for assessing compound stability.
Troubleshooting JNJ-40068782 variability in behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-40068782 in behavioral assays. Variability in behavioral readouts is a common challenge, and this guide aims to provide a structured approach to identifying and mitigating potential sources of inconsistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] As a PAM, it does not activate the mGlu2 receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate. This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site.[1] The primary function of presynaptic mGlu2 receptors is to act as autoreceptors, inhibiting the release of glutamate. By enhancing the effect of glutamate at these receptors, this compound can reduce excessive glutamate release, a mechanism being investigated for its therapeutic potential in central nervous system disorders.
Q2: In which behavioral assays has this compound shown efficacy?
A2: this compound has been demonstrated to be effective in rodent models of psychosis. Specifically, it has been shown to reverse phencyclidine (PCP)-induced hyperlocomotion in mice.[1]
Q3: What are the general sources of variability in behavioral assays?
A3: Variability in rodent behavioral assays is a significant issue and can stem from a multitude of factors. These can be broadly categorized as:
-
Genetic Factors: The strain and substrain of the animal can have a profound impact on behavioral phenotypes.
-
Environmental Factors: Housing conditions (e.g., enrichment, cage density), lighting, noise levels, and even scents in the facility can influence behavior.
-
Experimenter-Related Factors: The handling of animals by different researchers, the gender of the experimenter, and the time of day testing is conducted can all introduce variability.
-
Intrinsic Animal Factors: The sex, age, and hormonal status (e.g., estrous cycle in females) of the animals are critical variables.
Troubleshooting Guide for this compound Variability
This guide is designed to help you systematically troubleshoot unexpected variability in your behavioral experiments with this compound.
Issue 1: High variability in dose-response.
-
Question: Are you observing inconsistent effects of this compound across different doses or between cohorts?
-
Possible Causes & Solutions:
-
Endogenous Glutamate Levels: As a PAM, the effect of this compound is dependent on the presence of endogenous glutamate. Factors that influence glutamatergic tone, such as stress, time of day, and the specific behavioral paradigm, can alter the drug's efficacy. Try to standardize these conditions as much as possible.
-
Animal Strain: Different mouse strains can exhibit varied responses to psychostimulants and may have different baseline levels of mGlu2 receptor expression or function. Ensure you are using a consistent strain.
Issue 2: Lack of expected effect.
-
Question: Is this compound not producing the expected behavioral effect (e.g., not reversing PCP-induced hyperlocomotion)?
-
Possible Causes & Solutions:
-
Dose Selection: The reported ED50 for this compound in reversing PCP-induced hyperlocomotion in mice is 5.7 mg/kg (s.c.).[1] Ensure your chosen dose is within an effective range. A full dose-response curve is recommended to determine the optimal dose in your specific experimental setup.
-
Route of Administration: The route of administration can significantly impact bioavailability. The published effective dose was administered subcutaneously.[1] If using a different route (e.g., oral gavage, intraperitoneal), the optimal dose may differ.
-
Assay Conditions: The specifics of your behavioral assay protocol are critical. For example, in the PCP-induced hyperlocomotion test, the dose of PCP, the habituation period, and the duration of the test can all influence the outcome.
-
Issue 3: Conflicting results between studies or labs.
-
Question: Are your results with this compound inconsistent with published findings or data from other researchers in your institution?
-
Possible Causes & Solutions:
-
Detailed Protocol Comparison: A thorough, line-by-line comparison of experimental protocols is essential. Pay close attention to seemingly minor details such as animal supplier, diet, bedding, handling procedures, and the specific parameters of the behavioral apparatus.
-
Environmental Variables: As mentioned, environmental factors are a major source of variability. Document and control for as many of these as possible, including ambient noise, light intensity in the testing room, and any potential olfactory cues.
-
Experimenter Effect: The identity and even the gender of the experimenter can influence rodent behavior. Whenever possible, have the same experimenter conduct all behavioral testing for a given study.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound
| Behavioral Assay | Species | Dose (Route) | Effect | Reference |
| Phencyclidine-induced Hyperlocomotion | Mouse | ED50 = 5.7 mg/kg (s.c.) | Reversal of hyperlocomotion | [1] |
| Sleep-Wake Organization | Rat | Lowest Active Dose = 3 mg/kg (p.o.) | Decrease in REM sleep | [1] |
Table 2: Pharmacokinetic Parameters of a Structurally Related mGlu2 PAM (JNJ-40411813) in Rats
| Parameter | Value | Route | Reference |
| Cmax | 938 ng/mL | 10 mg/kg (p.o.) | [2] |
| Tmax | 0.5 h | 10 mg/kg (p.o.) | [2] |
| Absolute Oral Bioavailability | 31% | 10 mg/kg | [2] |
| Ex vivo mGlu2 Receptor Occupancy (ED50) | 16 mg/kg (p.o.) | - | [2] |
Note: This data is for JNJ-40411813, a compound that displaces [3H]this compound binding, suggesting a similar binding site and potentially analogous pharmacokinetic properties.[2]
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This protocol is a generalized procedure based on common practices in the field.
-
Animals: Male C57BL/6J mice, 8-10 weeks old, are commonly used. House animals in groups of 4-5 per cage with ad libitum access to food and water. Maintain a 12:12 hour light:dark cycle. Allow at least one week of acclimatization to the facility before any experimental procedures.
-
Apparatus: Use an open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detection or video tracking software to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Place each mouse individually into the open-field arena for a 30-60 minute habituation period.
-
Drug Administration:
-
Administer this compound (or vehicle) via the desired route (e.g., s.c.).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3-5 mg/kg, i.p.) or saline.
-
-
Testing: Immediately after the PCP/saline injection, place the mouse back into the open-field arena and record locomotor activity for a period of 60-120 minutes.
-
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Simplified signaling pathway of the mGlu2 receptor.
Caption: General experimental workflow for a behavioral assay.
Caption: A decision tree for troubleshooting variability.
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-400687-82 Long-Term Study Safety
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the long-term administration of JNJ-40068782, a positive allosteric modulator (PAM) of the mGlu2 receptor.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term in vivo studies with this compound.
Issue 1: Unexpected Behavioral Changes or Neurological Signs
-
Question: We are observing unexpected behavioral changes (e.g., sedation, hyperactivity, stereotypy) or neurological signs (e.g., tremors, ataxia) in our long-term rodent studies with this compound. How should we proceed?
-
Answer:
-
Immediate Actions:
-
Carefully document all observed abnormalities, including onset, duration, and severity for each animal.
-
Consider dose reduction or temporary cessation of dosing in the affected cohort to assess if the effects are dose-dependent and reversible.
-
Collect blood samples for immediate pharmacokinetic (PK) analysis to determine if the observed effects correlate with unexpectedly high plasma concentrations of this compound or its metabolites.
-
-
Investigative Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between the drug concentration in the central nervous system (CNS) and the observed behavioral effects. This can help determine if the effects are occurring at therapeutically relevant exposures.
-
Off-Target Profiling: While this compound is selective for the mGlu2 receptor, high concentrations or specific metabolites could interact with other receptors. For instance, a metabolite of another mGlu2 PAM, JNJ-40411813, was found to have affinity for the 5-HT2A receptor.[1] Consider in vitro receptor binding assays to screen for off-target activities of this compound and its major metabolites.
-
Neurochemical Analysis: Measure neurotransmitter levels (e.g., glutamate (B1630785), GABA, dopamine, serotonin) in relevant brain regions (e.g., prefrontal cortex, striatum, hippocampus) to assess for drug-induced neurochemical imbalances.
-
-
Mitigation Strategies:
-
Dose Adjustment: Based on PK/PD data, adjust the dosing regimen to maintain therapeutic CNS concentrations while minimizing peak concentrations that may be associated with adverse effects.
-
Formulation Optimization: Consider alternative formulations that provide a more sustained and stable release profile to avoid high Cmax values.
-
-
Issue 2: Evidence of Organ Toxicity in Routine Monitoring
-
Question: Our routine blood biochemistry and histology from a long-term study show potential signs of liver or kidney toxicity (e.g., elevated ALT/AST, changes in creatinine, histopathological findings). What are the recommended steps?
-
Answer:
-
Confirmation and Characterization:
-
Expand the cohort for more frequent monitoring of the affected organ systems.
-
Conduct a more detailed histopathological examination of the target organs by a board-certified veterinary pathologist.
-
Measure established biomarkers of organ damage in blood and urine.
-
-
Investigating the Mechanism:
-
Metabolite Identification and Profiling: Identify the major metabolites of this compound in the species being studied. Assess the potential toxicity of these metabolites in vitro using relevant cell lines (e.g., hepatocytes, renal proximal tubule cells).
-
In Vitro Toxicity Assays: Utilize a panel of in vitro assays to investigate potential mechanisms of toxicity, such as mitochondrial toxicity, oxidative stress, or reactive metabolite formation.
-
-
Risk Mitigation:
-
Dose-Response Assessment: Determine the No Observed Adverse Effect Level (NOAEL) for the observed toxicity. This will be critical for calculating the therapeutic index.
-
Supportive Care: In ongoing studies, implement supportive care measures if appropriate and ethically permissible.
-
Consideration of Alternative Models: If the toxicity is species-specific, consider using a different preclinical species that may be more predictive of the human response.
-
-
Frequently Asked Questions (FAQs)
General Safety and Mechanism
-
Q1: What is the primary mechanism of action of this compound and how might this relate to potential long-term toxicity?
-
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[2] It does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate.[2] This mechanism is generally considered to have a lower risk of on-target toxicity compared to direct agonists, as it preserves the natural temporal and spatial patterns of receptor activation.[3] However, chronic potentiation of mGlu2 signaling could potentially lead to adaptive changes in glutamatergic neurotransmission. Long-term studies should carefully monitor for any subtle behavioral or neurological changes.
-
-
Q2: Are there any known off-target effects of this compound or other mGlu2 PAMs that could contribute to toxicity?
-
A2: While this compound is reported to be selective, it is crucial to consider potential off-target effects, especially at higher doses used in long-term studies. As an example for this class of compounds, a metabolite of the mGlu2 PAM JNJ-40411813 was shown to have affinity for the 5-HT2A receptor.[1] Off-target screening of the parent compound and its major metabolites is a recommended step in a comprehensive safety assessment.
-
Preclinical Study Design
-
Q3: What are the key components of a robust long-term preclinical toxicity study for a CNS-acting compound like this compound?
-
A3: A comprehensive long-term toxicity study should include:
-
Dose Range Selection: Based on preliminary shorter-term studies, select a range of doses that includes a therapeutic dose, a maximally tolerated dose (MTD), and intermediate doses.
-
Regular Monitoring: Include frequent clinical observations, body weight measurements, and food/water consumption.
-
Clinical Pathology: Conduct regular hematology and serum biochemistry to monitor for signs of organ toxicity.
-
Terminal Procedures: At the end of the study, perform a full necropsy with organ weight analysis and comprehensive histopathology of all major organs and tissues, with a particular focus on the central nervous system.
-
Safety Pharmacology: Include assessments of cardiovascular, respiratory, and central nervous system function.[4][5]
-
-
-
Q4: How can we proactively monitor for potential CNS toxicity in our long-term studies?
-
A4: Proactive monitoring for CNS toxicity should include:
-
Detailed Behavioral Assessments: Implement a battery of behavioral tests to assess motor function, sensory function, cognitive function, and emotional state at multiple time points throughout the study.
-
Neuroimaging: Non-invasive techniques like Magnetic Resonance Imaging (MRI) can be used to detect structural or functional brain changes over time in the same animal.[2]
-
Cerebrospinal Fluid (CSF) Analysis: If feasible, collection of CSF can allow for the measurement of biomarkers of neuronal injury or inflammation.
-
-
Data Interpretation and Mitigation
-
Q5: What is the best way to present and interpret quantitative toxicity data from our long-term studies?
-
A5: All quantitative data should be summarized in clear, well-structured tables to facilitate comparison across dose groups and time points. This includes data from clinical pathology, organ weights, and any quantitative behavioral assessments. An example table structure is provided below.
-
-
Q6: If we identify a potential toxicity, what are the general strategies to mitigate it?
-
A6: Mitigation strategies depend on the nature and mechanism of the toxicity, but can include:
-
Dose Reduction: The most straightforward approach is to reduce the dose to a level below the NOAEL for the observed toxicity.
-
Optimization of Dosing Regimen: Altering the frequency of administration may help to reduce toxicity while maintaining efficacy.
-
Chemical Modification: If the toxicity is due to a specific metabolite, medicinal chemistry efforts could focus on designing analogs that avoid the metabolic pathway leading to the toxic species.
-
Combination Therapy: In some cases, co-administration of a second agent may help to mitigate the toxicity of the primary compound.
-
-
Data Presentation
Table 1: Example Summary of Clinical Pathology Data in a 6-Month Rodent Study
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Liver Function | ||||
| ALT (U/L) | 35 ± 5 | 40 ± 6 | 65 ± 10 | 150 ± 25** |
| AST (U/L) | 50 ± 8 | 55 ± 7 | 80 ± 12 | 200 ± 30** |
| Kidney Function | ||||
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.2 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 25 ± 5 | 35 ± 7 |
| Hematology | ||||
| WBC (10^3/µL) | 8.0 ± 1.5 | 7.8 ± 1.2 | 7.5 ± 1.0 | 7.2 ± 0.9 |
| HGB (g/dL) | 15.0 ± 1.0 | 14.8 ± 0.9 | 14.5 ± 1.1 | 14.2 ± 1.3 |
| Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity
-
Cell Culture: Culture primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) in appropriate media.
-
Compound Treatment: Expose cells to a range of concentrations of this compound and its major identified metabolites for 24-72 hours.
-
Cytotoxicity Assay: Assess cell viability using a standard assay such as the MTT or LDH release assay.
-
Mechanistic Assays:
-
Mitochondrial Toxicity: Measure changes in mitochondrial membrane potential using a fluorescent probe (e.g., JC-1) or assess effects on cellular respiration using a Seahorse XF Analyzer.
-
Oxidative Stress: Quantify the production of reactive oxygen species (ROS) using a probe such as DCFDA.
-
Caspase Activity: Measure the activity of caspases 3/7 to assess for apoptosis.
-
Protocol 2: Rodent Behavioral Battery for CNS Toxicity Screening
-
Animals: Use a sufficient number of animals per group to achieve statistical power.
-
Test Battery: Conduct a battery of tests at baseline and at regular intervals during the long-term study. The battery should include assessments of:
-
General Activity: Open field test to measure locomotion, exploration, and anxiety-like behavior.
-
Motor Coordination: Rotarod test to assess balance and motor coordination.
-
Sensory Function: Hot plate or tail-flick test for nociception.
-
Cognitive Function: Morris water maze or Y-maze for learning and memory.
-
-
Data Analysis: Analyze the data for statistically significant differences between the treatment groups and the vehicle control group.
Visualizations
Caption: Experimental workflow for assessing and mitigating potential toxicity of this compound.
Caption: Simplified signaling pathway of this compound action at the mGlu2 receptor.
References
- 1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Metabotropic Glutamate Receptor 2 Positive Allosteric Modulators: Closing the Gate on Drug Abuse? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. nuvisan.com [nuvisan.com]
Interpreting unexpected results with JNJ-40068782
Welcome to the technical support center for JNJ-40068782. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues when working with this potent and selective mGlu2 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). It does not activate the mGlu2 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This potentiation occurs through binding to an allosteric site on the receptor, which is topographically distinct from the glutamate binding site. This leads to a leftward and/or upward shift in the glutamate concentration-response curve, indicating an increase in glutamate's potency and/or efficacy.
Q2: What are the expected in vitro effects of this compound?
In vitro, this compound is expected to:
-
Increase the potency and/or efficacy of glutamate in functional assays, such as GTPγS binding assays or second messenger assays (e.g., cAMP inhibition).
-
Increase the binding affinity of mGlu2 receptor agonists in radioligand binding studies.
-
Show no agonist activity when applied in the absence of an orthosteric agonist.
Q3: What are the potential in vivo effects of this compound?
Based on its mechanism of action, this compound is anticipated to modulate glutamatergic neurotransmission in brain regions with high mGlu2 receptor expression, such as the cortex and hippocampus. This can lead to various physiological effects, including potential antipsychotic, anxiolytic, and neuroprotective properties.
Troubleshooting Guides for Unexpected Results
Scenario 1: No observable effect of this compound in a functional assay.
Question: I am not observing any potentiation of the glutamate response in my GTPγS binding assay when I apply this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Insufficient Glutamate Concentration | This compound is a PAM and requires the presence of an orthosteric agonist to exert its effect. Ensure that you are co-applying this compound with a concentration of glutamate that produces a submaximal response (e.g., EC20). |
| Compound Degradation | Verify the integrity and concentration of your this compound stock solution. Prepare fresh solutions and store them appropriately as recommended by the supplier. |
| Low Receptor Expression | The magnitude of the PAM effect can be dependent on the receptor expression level in your cell line or tissue preparation. Confirm the expression of mGlu2 receptors using a validated method (e.g., Western blot, qPCR, or radioligand binding with a known mGlu2 ligand). |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure that the GTPγS concentration is not saturating. |
Scenario 2: this compound shows agonist activity in the absence of glutamate.
Question: I am observing a significant increase in signal in my functional assay with this compound alone, without adding any glutamate. Is this expected?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Endogenous Glutamate in Assay Medium | Cell culture media and serum can contain significant levels of glutamate. Wash cells thoroughly with a glutamate-free buffer before starting the experiment. Consider using a glutamate scavenging system (e.g., glutamate-pyruvate transaminase and pyruvate) in your assay buffer. |
| "Ago-PAM" Activity | While primarily a PAM, some allosteric modulators can exhibit weak agonist activity at high concentrations or in certain cellular contexts. Perform a full concentration-response curve of this compound in the absence of added glutamate to determine if it has intrinsic efficacy. |
| Off-Target Effects | At high concentrations, this compound might interact with other receptors or signaling molecules. Test the effect of this compound in a cell line that does not express mGlu2 receptors to check for off-target effects. |
Scenario 3: High variability in the potentiation effect of this compound.
Question: The degree of potentiation I see with this compound varies significantly between experiments. How can I improve the consistency of my results?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Glutamate Concentration | Small variations in the submaximal glutamate concentration used can lead to large differences in the observed potentiation. Prepare a large batch of glutamate solution and use it across all experiments. |
| Cell Passage Number and Health | Receptor expression and cellular signaling can change with cell passage number and overall health. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Probe-Dependence | The magnitude of the allosteric effect can depend on the specific orthosteric agonist used. If you are using an agonist other than glutamate, consider that the cooperativity between this compound and that agonist may differ. |
Experimental Protocols
Protocol 1: In Vitro GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes expressing human mGlu2 receptor
-
This compound
-
L-Glutamic acid
-
[35S]GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation cocktail
Procedure:
-
Prepare cell membranes from a stable cell line overexpressing the human mGlu2 receptor.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations
-
L-Glutamic acid at a fixed submaximal concentration (e.g., EC₂₀)
-
Cell membranes (10-20 µg protein/well)
-
GDP to a final concentration of 10 µM
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: In Vivo Rodent Model of Psychosis (PCP-induced Hyperlocomotion)
This model assesses the potential antipsychotic-like activity of a compound by measuring its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine (PCP).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Open-field activity chambers
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, subcutaneous).
-
Immediately place the mice individually into the open-field activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.
-
Analyze the data to determine if this compound significantly reduces PCP-induced hyperlocomotion compared to the vehicle-treated group.
Data Presentation
Table 1: Hypothetical In Vitro GTPγS Binding Data for this compound
| This compound Conc. (nM) | Glutamate (1 µM) + this compound (% Stimulation over Basal) |
| 0 | 20.5 ± 2.1 |
| 1 | 25.3 ± 2.5 |
| 10 | 45.8 ± 4.1 |
| 100 | 85.2 ± 7.8 |
| 1000 | 115.6 ± 10.3 |
| 10000 | 118.2 ± 11.1 |
| EC₅₀ (nM) | ~50 |
| Eₘₐₓ (% Stimulation) | ~120 |
Table 2: Hypothetical In Vivo Data for this compound in PCP-induced Hyperlocomotion Model
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) in 60 min |
| Vehicle + Saline | - | 1500 ± 150 |
| Vehicle + PCP | 5 | 8500 ± 750 |
| This compound + PCP | 1 | 7200 ± 680 |
| This compound + PCP | 3 | 5100 ± 520 |
| This compound + PCP | 10 | 3200 ± 350** |
| p < 0.05, **p < 0.01 compared to Vehicle + PCP group. |
Visualizations
Caption: mGlu2 Receptor Signaling Pathway with this compound Modulation.
Caption: Troubleshooting Workflow for Unexpected Results with this compound.
Technical Support Center: JNJ-40068782 Vehicle Control for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-40068782 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] As a PAM, it does not activate the mGlu2 receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate. This modulation occurs at an allosteric binding site, which is distinct from the glutamate binding (orthosteric) site.[2] By enhancing the affinity of glutamate for the receptor, this compound increases the receptor's activity in the presence of glutamate, leading to a downstream signaling cascade that can be beneficial in conditions characterized by disturbed glutamatergic signaling.[1]
Q2: Why is the choice of vehicle control critical for in vivo studies with this compound?
The vehicle control is crucial in in vivo experiments to ensure that any observed effects are due to the pharmacological activity of this compound and not the solvent used to dissolve and administer the compound. This is particularly important for compounds with low aqueous solubility that may require organic co-solvents like DMSO or PEG, which can have their own biological effects. The vehicle control group should receive the exact same formulation, volume, and administration route as the treatment group, just without the active compound.
Q3: What are some common vehicle formulations for poorly water-soluble compounds like this compound for subcutaneous injection in mice?
For compounds that are soluble in DMSO, a common strategy is to first dissolve the compound in a minimal amount of DMSO and then further dilute it with other vehicles such as polyethylene (B3416737) glycol (PEG) and a final dilution in saline or phosphate-buffered saline (PBS). This creates a more biocompatible solution and reduces the potential toxicity of DMSO. It is crucial to ensure the final concentration of organic solvents is as low as possible and consistent across all experimental groups.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution with aqueous solutions.
-
Possible Cause: this compound is likely poorly soluble in aqueous solutions. The addition of saline or PBS to a concentrated stock in an organic solvent can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Optimize Co-Solvent Ratios: Increase the proportion of a solubilizing agent like PEG (e.g., PEG400) in your vehicle formulation before the final aqueous dilution.
-
Sonication: After dilution, gently sonicate the solution to aid in dissolving any small precipitates.
-
Warm the Solution: Gently warming the solution to 37°C may help to keep the compound in solution. Ensure the compound is stable at this temperature.
-
Prepare Fresh: Prepare the formulation fresh on the day of the experiment to minimize the chances of precipitation over time.
-
Issue 2: Observed adverse effects in the vehicle control group (e.g., lethargy, skin irritation).
-
Possible Cause: The vehicle itself may be causing toxicity. Solvents like DMSO can cause local irritation and systemic effects at higher concentrations.
-
Troubleshooting Steps:
-
Reduce DMSO Concentration: Aim for a final DMSO concentration of 10% or less in the injected volume.
-
Evaluate Vehicle Components: Conduct a pilot study with just the vehicle to assess its tolerability in the animal model. Observe for any signs of distress or local reactions at the injection site.
-
Alternative Solvents: Consider alternative, less toxic solubilizing agents if DMSO-related toxicity is suspected.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 50 | Readily soluble. |
| Ethanol | ~10 | Moderately soluble. |
| PEG400 | ~25 | Good solubility, can be used as a co-solvent. |
| Water | < 0.1 | Practically insoluble. |
| Saline (0.9% NaCl) | < 0.1 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | Practically insoluble. |
Note: This table presents hypothetical solubility data for illustrative purposes. It is crucial for researchers to determine the actual solubility of their specific batch of this compound.
Experimental Protocols
Recommended Vehicle Formulation Protocol for Subcutaneous Injection in Mice:
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Stock Solution Preparation:
-
Dissolve the required amount of this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
-
Intermediate Dilution:
-
Add an equal volume of PEG400 to the DMSO stock solution and mix thoroughly. For example, if you have 100 µL of the DMSO stock, add 100 µL of PEG400. This will result in a 1:1 ratio of DMSO:PEG400.
-
-
Final Formulation:
-
For the final injection, dilute the DMSO:PEG400 mixture with sterile saline (0.9% NaCl) or PBS to achieve the desired final concentration of this compound. A common final ratio is 10% DMSO, 10% PEG400, and 80% saline.
-
Example Calculation for a final dose of 5.7 mg/kg in a 25g mouse with an injection volume of 100 µL:
-
Required dose per mouse: 5.7 mg/kg * 0.025 kg = 0.1425 mg
-
Required concentration in the final formulation: 0.1425 mg / 0.1 mL = 1.425 mg/mL
-
To prepare 1 mL of the final formulation:
-
Take 100 µL of DMSO.
-
Take 100 µL of PEG400.
-
Add 28.5 µL of a 50 mg/mL this compound stock in DMSO.
-
Add 71.5 µL of pure DMSO to bring the total DMSO volume to 100 µL.
-
Add the 100 µL of PEG400.
-
Add 800 µL of sterile saline.
-
Vortex gently to mix.
-
-
-
-
Vehicle Control Preparation:
-
Prepare the vehicle control in the exact same manner, substituting the this compound stock solution with pure DMSO. For the example above, you would mix 100 µL of DMSO, 100 µL of PEG400, and 800 µL of sterile saline.
-
-
Administration:
-
Administer the prepared this compound formulation and the vehicle control subcutaneously to the respective groups of mice. The loose skin over the neck and shoulders is a common site for subcutaneous injections in mice.[3]
-
Mandatory Visualizations
Caption: Signaling pathway of mGlu2 receptor activation potentiated by this compound.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Logical relationship between compound, vehicle, and experimental outcomes.
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: Strategies to Overcome Poor Oral Bioavailability
Disclaimer: Information regarding the specific compound JNJ-40068782 is not publicly available. This guide provides a general framework and best practices for addressing poor oral bioavailability, a common challenge in drug development, using established scientific principles and methodologies. The following troubleshooting guides and FAQs are intended for research and drug development professionals.
Troubleshooting Guides
This section provides solutions to common issues encountered during the preclinical development of orally administered drug candidates.
Issue 1: Compound Precipitates in Aqueous Solution During In Vitro Assays
Question: My compound shows poor solubility in aqueous buffers, leading to inconsistent results in my in vitro assays (e.g., PAMPA, Caco-2). What could be the cause and how can I resolve this?
Answer:
Poor aqueous solubility is a primary contributor to low oral bioavailability. This issue often stems from the physicochemical properties of the molecule itself.
Possible Causes:
-
High Lipophilicity (LogP > 5): The compound has a strong preference for non-polar environments.
-
High Crystal Lattice Energy: The solid-state form of the compound is very stable and resistant to dissolution.
-
pH-Dependent Solubility: The compound's ionization state, which is dependent on the pH of the surrounding medium, significantly affects its solubility.
Suggested Solutions & Experimental Protocols:
-
Characterize Physicochemical Properties: A thorough understanding of your compound's properties is the first step.
-
Employ Enabling Formulations: For in vitro and subsequent in vivo studies, consider using formulations designed to enhance solubility.
Table 1: Comparison of Common Enabling Formulation Strategies
| Formulation Strategy | Mechanism of Action | Ideal Compound Properties | Potential Liabilities |
| Amorphous Solid Dispersion (ASD) | Stabilizes the compound in a high-energy, amorphous state, preventing crystallization and increasing aqueous concentration. | High melting point, strong tendency to crystallize. | Risk of recrystallization over time, potential for drug-polymer interactions. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with aqueous media. | High lipophilicity (LogP > 5). | Potential for GI side effects with high surfactant concentrations, chemical instability of the drug in the lipid vehicle. |
| Nanocrystal Formulation | Increases the surface area-to-volume ratio by reducing particle size to the nanometer range, leading to faster dissolution rates according to the Noyes-Whitney equation. | Poorly soluble but with a dissolution rate-limited absorption. | Can be challenging to manufacture and ensure physical stability (i.e., prevent particle growth). |
Issue 2: High In Vitro Permeability but Low In Vivo Absorption
Question: My compound demonstrates good permeability in my Caco-2 assay, but the plasma concentration after oral dosing in animal models is still very low. What could explain this discrepancy?
Answer:
This scenario often points towards extensive pre-systemic metabolism, also known as first-pass metabolism, which occurs primarily in the liver and the intestine.
Possible Causes:
-
High Intestinal Metabolism: The compound is metabolized by enzymes (e.g., Cytochrome P450s, UGTs) present in the enterocytes of the intestinal wall.
-
High Hepatic Metabolism: After absorption into the portal circulation, the compound is extensively metabolized in the liver before it can reach systemic circulation.
-
Active Efflux: The compound is a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal wall, which pump it back into the gut lumen.
Suggested Solutions & Experimental Protocols:
-
Assess Metabolic Stability: Use in vitro models to determine the metabolic lability of your compound.
-
Identify Key Metabolizing Enzymes and Transporters: Pinpoint the specific pathways responsible for the compound's clearance.
Experimental Protocol: Liver Microsome Stability Assay
-
Objective: To assess the intrinsic clearance of a compound by hepatic enzymes.
-
Methodology:
-
Prepare an incubation mixture containing liver microsomes (from the relevant species), the test compound at a known concentration, and a buffer system.
-
Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction (e.g., with cold acetonitrile).
-
Analyze the concentration of the remaining parent compound in each aliquot using LC-MS/MS.
-
Calculate the rate of disappearance of the compound to determine its in vitro half-life and intrinsic clearance.
-
DOT Script for First-Pass Metabolism Pathway
Caption: First-pass metabolism pathway.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to diagnose the cause of poor oral bioavailability?
A1: A systematic approach is crucial. The initial investigation should focus on characterizing the compound's fundamental properties to determine if the issue is driven by poor solubility or poor permeability. This is often referred to as the Biopharmaceutics Classification System (BCS) or a similar developability classification.
DOT Script for Bioavailability Troubleshooting Logic
Caption: Decision tree for troubleshooting poor oral bioavailability.
Q2: How do I select the most appropriate in vitro model to predict human oral absorption?
A2: The choice of model depends on the specific question you are trying to answer.
-
For passive permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective initial screen.
-
For active transport and metabolism: The Caco-2 cell line model is considered the gold standard. It forms a polarized monolayer that expresses many of the transporters and metabolic enzymes found in the human small intestine.
-
For hepatic metabolism: Liver microsomes or cryopreserved hepatocytes are the models of choice to predict hepatic clearance.
Q3: Can co-administering another agent improve the bioavailability of my compound?
A3: Yes, this is a known strategy, but it comes with complexities. For instance, co-administration of a P-glycoprotein inhibitor (like certain macrolide antibiotics or components of grapefruit juice) can increase the absorption of P-gp substrates. Similarly, inhibitors of specific CYP enzymes (e.g., ritonavir, a potent CYP3A4 inhibitor) can be used to boost the exposure of a co-administered drug that is a substrate for that enzyme. However, this approach raises concerns about potential drug-drug interactions and is carefully regulated.
DOT Script for Formulation Development Workflow
Caption: Workflow for enabling formulation development.
Ensuring consistent JNJ-40068782 activity between batches
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent activity of JNJ-40068782 between batches.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the EC50 value of this compound in our functional assay compared to the previous batch. What could be the potential causes?
A1: Discrepancies in EC50 values between batches of this compound can arise from several factors. These can be broadly categorized into compound-related issues and experimental variability.
Compound-Related Issues:
-
Purity and Integrity: The purity of the compound is critical. Even minor impurities can interfere with the assay. It's also possible for the compound to degrade if not stored correctly.
-
Solubility: Incomplete solubilization of the compound can lead to a lower effective concentration in your assay, resulting in a rightward shift in the dose-response curve and a higher apparent EC50.
Experimental Variability:
-
Assay Conditions: Minor variations in assay conditions such as incubation time, temperature, cell passage number, and reagent concentrations can significantly impact the results.
-
Glutamate (B1630785) Concentration: As this compound is a positive allosteric modulator (PAM), its potency is dependent on the concentration of the endogenous agonist, glutamate. Ensure a consistent and appropriate concentration of glutamate is used in your assay.
Q2: How can we perform a quick quality control check on a new batch of this compound to ensure its activity is consistent with our previous batches?
A2: A head-to-head comparison in a well-validated functional assay is the most effective way to qualify a new batch. We recommend the following:
-
Side-by-Side Dose-Response: Run a full dose-response curve of the new batch alongside your reference (previous) batch in the same experiment.
-
Reference Compound: Include a known mGlu2 receptor agonist as a positive control to ensure the assay is performing as expected.
-
Data Comparison: Compare the EC50 and Emax values of the new and reference batches. The values should fall within a predefined acceptable range.
Q3: What are the recommended storage and handling conditions for this compound to maintain its stability and activity?
A3: To ensure the long-term stability and activity of this compound, we recommend the following:
-
Storage of Solid Compound: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
Troubleshooting Guides
Issue: Inconsistent Potency (EC50) Between Batches
If you observe a significant shift in the EC50 of this compound between batches, follow this troubleshooting workflow:
Data Presentation: Comparing Batches
The following table provides a hypothetical example of data from a functional assay comparing a reference batch with two new batches of this compound.
| Batch ID | EC50 (nM) | Emax (% of Glutamate Max) | Hill Slope | Pass/Fail |
| Reference-001 | 155 | 185% | 1.1 | N/A |
| NewBatch-001 | 162 | 182% | 1.0 | Pass |
| NewBatch-002 | 450 | 175% | 0.8 | Fail |
In this example, NewBatch-001 shows comparable activity to the reference batch, while NewBatch-002 exhibits a significant rightward shift in potency, indicating a potential issue with this batch.
Experimental Protocols
[³⁵S]GTPγS Binding Assay for mGlu2 Receptor Activation
This functional assay measures the this compound-mediated potentiation of glutamate-induced G-protein activation.
Materials:
-
Membranes from cells stably expressing the human mGlu2 receptor.
-
[³⁵S]GTPγS
-
GDP (Guanosine 5'-diphosphate)
-
Glutamate
-
This compound (Reference and new batches)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of 10 µM), glutamate (at a concentration that gives ~20% of the maximal response, EC20), and the this compound dilutions.
-
Add the mGlu2 receptor-containing membranes (5-10 µg protein per well).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 and Emax values.
Signaling Pathway Visualization
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). It binds to a site on the receptor that is distinct from the glutamate binding site. This binding event enhances the receptor's response to glutamate, leading to a greater inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1]
References
Validation & Comparative
JNJ-40068782 in the Landscape of mGlu2 Positive Allosteric Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 2 (mGlu2) has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and anxiety. Positive allosteric modulators (PAMs) of the mGlu2 receptor offer a nuanced approach to enhancing receptor function, potentially providing greater specificity and avoiding the desensitization often associated with orthosteric agonists. This guide provides a comparative analysis of JNJ-40068782, a potent and selective mGlu2 PAM, alongside other notable modulators in its class. The information is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Performance Comparison of mGlu2 PAMs
The following tables summarize the in vitro and in vivo pharmacological properties of this compound in comparison to other well-characterized mGlu2 PAMs.
In Vitro Potency and Binding Affinity
| Compound | Assay | Species/System | EC50 (nM) | K D (nM) | K i (nM) | Reference(s) |
| This compound | [³⁵S]GTPγS Binding (potentiation of EC₂₀ glutamate) | Human recombinant mGlu2 (CHO cells) | 143 | ~10 | - | [1] |
| Radioligand Binding ([³H]this compound) | Human recombinant mGlu2 (CHO cells) | - | ~10 | - | [1] | |
| Radioligand Binding ([³H]this compound) | Rat brain | - | ~10 | - | [1] | |
| JNJ-40411813 (ADX71149) | [³⁵S]GTPγS Binding (potentiation of EC₂₀ glutamate) | Human mGlu2 (CHO cells) | 147 ± 42 | - | - | [2] |
| Ca²⁺ Mobilization | Human mGlu2 (HEK293 cells) | 64 ± 29 | - | - | [2] | |
| Radioligand Displacement ([³H]this compound) | Human mGlu2 (CHO cells) | - | - | 68 ± 29 (IC₅₀) | [2] | |
| AZD8529 | Glutamate Potentiation | Recombinant mGlu2 (HEK cells) | 195 | - | 16 | [3] |
| BINA | Not Specified | Not Specified | - | - | - | [4] |
| SBI-0069330 | Not Specified | Not Specified | More potent than BINA | - | - | [4] |
Note: EC₅₀ values represent the concentration of the PAM that produces 50% of its maximal effect in potentiating the response to a submaximal concentration of glutamate. K D (dissociation constant) and K i (inhibition constant) are measures of binding affinity. Lower values indicate higher affinity.
In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Endpoint | ED₅₀ (mg/kg) | Route | Bioavailability (%) | T ½ (hours) | Reference(s) |
| This compound | Mouse (PCP-induced hyperlocomotion) | Reversal of hyperlocomotion | 5.7 | s.c. | - | - | [1] |
| Rat (Sleep-wake organization) | Decrease in REM sleep | Lowest active dose: 3 | p.o. | - | - | [1] | |
| JNJ-40411813 (ADX71149) | Rat (ex vivo receptor occupancy) | mGlu2 receptor occupancy | 16 | p.o. | 31 | - | [2] |
| AZD8529 | Mouse (PCP-induced hyperlocomotion) | Reversal of hyperlocomotion | 57.8 - 115.7 | s.c. | - | - | [3] |
| SBI-0069330 | Rat | Nicotine self-administration | - | p.o. | 34-50 | 1-2 | [4] |
Note: ED₅₀ is the dose that produces 50% of the maximal effect. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. T ½ is the biological half-life.
Signaling Pathways and Experimental Workflows
mGlu2 Receptor Signaling Pathway
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
Experimental Workflow: GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay used to measure the activation of G-protein coupled receptors. The workflow below illustrates the key steps in assessing the activity of an mGlu2 PAM.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This protocol is adapted from methodologies described for assessing mGlu2 PAM activity.[1][2]
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mGlu2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration (e.g., using a BCA assay). Store membranes at -80°C.
2. Assay Procedure:
-
Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in the assay buffer.
-
Add the following to a 96-well plate in order:
-
Assay buffer
-
Guanosine diphosphate (B83284) (GDP) to a final concentration of 10 µM.
-
A fixed, sub-maximal (EC₂₀) concentration of glutamate.
-
Varying concentrations of the mGlu2 PAM (e.g., this compound) or vehicle.
-
Diluted membrane preparation.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate at 30°C for 60 minutes with gentle agitation.
3. Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the PAM concentration and fit the data using a non-linear regression model to determine the EC₅₀ and maximal effect (Eₘₐₓ).
Calcium Mobilization Assay
This protocol is based on the use of Fluo-4, a calcium-sensitive fluorescent dye, in cells co-expressing the mGlu2 receptor and a promiscuous G-protein alpha subunit (e.g., Gα₁₆) that couples to the phospholipase C pathway.[2]
1. Cell Preparation:
-
Plate HEK293 cells stably co-expressing the human mGlu2 receptor and Gα₁₆ in black-walled, clear-bottom 96-well or 384-well plates.
-
Allow the cells to adhere and grow overnight.
2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The solution may contain probenecid (B1678239) to inhibit the extrusion of the dye from the cells.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by incubation at room temperature for 30 minutes to allow for de-esterification of the dye.
3. Assay Procedure:
-
Prepare a plate containing varying concentrations of the mGlu2 PAM and a fixed EC₂₀ concentration of glutamate.
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Add the compound solutions from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the PAM concentration and fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ.
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD8529 [openinnovation.astrazeneca.com]
- 4. | BioWorld [bioworld.com]
A Comparative Analysis of JNJ-40068782 and JNJ-40411813: Efficacy as mGlu2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), JNJ-40068782 and JNJ-40411813. This document summarizes key quantitative data, outlines detailed experimental protocols for the cited assays, and provides visualizations of the relevant signaling pathway and experimental workflows to aid in the objective assessment of these compounds.
Introduction
This compound and JNJ-40411813 are both positive allosteric modulators of the mGlu2 receptor, a G-protein coupled receptor that plays a crucial role in regulating glutamate neurotransmission.[1] As PAMs, these molecules do not bind to the orthosteric site where the endogenous ligand glutamate binds, but rather to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to glutamate, offering a nuanced approach to modulating neuronal activity. Notably, studies have shown that JNJ-40411813 can displace radiolabeled [3H]this compound, which strongly suggests that these two compounds bind to the same or a closely related allosteric site on the mGlu2 receptor.[2][3] This shared binding site makes a direct comparison of their efficacy particularly relevant for researchers in the field.
Quantitative Efficacy Data
The following tables summarize the in vitro potency of this compound and JNJ-40411813 in various functional assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | Value (nM) | Cell Line |
| [³⁵S]GTPγS Binding Assay | EC₅₀ (potentiation of EC₂₀ glutamate) | 143 | Human recombinant mGlu2 receptors |
Table 2: In Vitro Efficacy and Binding Affinity of JNJ-40411813
| Assay Type | Parameter | Value (nM) | Cell Line |
| [³⁵S]GTPγS Binding Assay | EC₅₀ | 147 ± 42 | hmGlu2 CHO cells |
| Ca²⁺ Mobilization Assay | EC₅₀ | 64 ± 29 | hmGlu2 Gα16 cotransfected HEK293 cells |
| Radioligand Binding Assay | IC₅₀ (displacement of [³H]this compound) | 68 ± 29 | CHO cells |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
mGlu2 Receptor Signaling Pathway
The activation of the mGlu2 receptor by glutamate is modulated by the binding of a Positive Allosteric Modulator (PAM) to a distinct site on the receptor. This allosteric binding enhances the receptor's response to glutamate, leading to the activation of the associated Gi/o protein. The activated G-protein then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This workflow outlines the key steps in the [³⁵S]GTPγS binding assay used to determine the potency of mGlu2 PAMs. The assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G-proteins.
Experimental Workflow: Ca²⁺ Mobilization Assay
This workflow illustrates the procedure for the Ca²⁺ mobilization assay, which is used to measure the increase in intracellular calcium concentration following receptor activation in cells co-transfected with a promiscuous G-protein alpha subunit.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, synthesized from publicly available information.
[³⁵S]GTPγS Binding Assay
This assay is used to determine the functional potency of mGlu2 PAMs by measuring their ability to enhance glutamate-stimulated G-protein activation.
1. Membrane Preparation:
-
Cells stably expressing the human mGlu2 receptor (e.g., CHO cell line) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
A fixed, sub-maximal concentration of glutamate (e.g., EC₂₀ concentration).
-
Varying concentrations of the test compound (this compound or JNJ-40411813).
-
Cell membranes.
-
GDP (to a final concentration of ~10 µM).
-
[³⁵S]GTPγS (to a final concentration of ~0.1 nM).
-
-
The plates are incubated at 30°C for 60 minutes with gentle agitation.
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters, representing the amount of [³⁵S]GTPγS bound to the G-proteins, is measured using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and is subtracted from all measurements.
-
The concentration-response curves for the test compounds are plotted, and the EC₅₀ values are calculated using non-linear regression analysis.
Ca²⁺ Mobilization Assay
This assay measures the ability of mGlu2 PAMs to potentiate glutamate-induced increases in intracellular calcium in a recombinant cell system.
1. Cell Culture and Plating:
-
HEK293 cells are stably co-transfected with the human mGlu2 receptor and a promiscuous G-protein alpha subunit, such as Gα16, which couples to the phospholipase C pathway.
-
Cells are seeded into 96-well, black-walled, clear-bottom microplates and allowed to adhere and grow to near confluence.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.
-
After incubation, the cells are washed to remove excess dye.
3. Assay Procedure:
-
The assay is performed using a fluorescence plate reader capable of kinetic reading and with integrated liquid handling (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the test compound (JNJ-40411813) are added to the wells, and the plate is incubated for a short period.
-
A fixed concentration of glutamate is then added to stimulate the receptor.
4. Detection and Data Analysis:
-
The fluorescence intensity in each well is measured continuously in real-time immediately before and after the addition of glutamate.
-
The increase in fluorescence, corresponding to the rise in intracellular calcium concentration, is calculated.
-
Concentration-response curves are generated, and EC₅₀ values are determined using non-linear regression.
Radioligand Binding Assay (for IC₅₀ of JNJ-40411813)
This competitive binding assay is used to determine the affinity of JNJ-40411813 for the allosteric binding site by measuring its ability to displace a radiolabeled PAM, [³H]this compound.
1. Membrane Preparation:
-
Cell membranes are prepared from CHO cells stably expressing the human mGlu2 receptor as described in the [³⁵S]GTPγS binding assay protocol.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added:
-
Assay buffer.
-
A fixed concentration of the radioligand, [³H]this compound.
-
Varying concentrations of the unlabeled competitor compound, JNJ-40411813.
-
Cell membranes.
-
-
The plates are incubated to allow the binding to reach equilibrium.
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filter mats.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled mGlu2 PAM and is subtracted from the total binding.
-
The percentage of specific binding of [³H]this compound is plotted against the concentration of JNJ-40411813.
-
The IC₅₀ value, the concentration of JNJ-40411813 that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression.
References
JNJ-40068782: A Comparative Analysis in Preclinical Models of CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mGlu2 positive allosteric modulator (PAM) JNJ-40068782 and its alternatives, focusing on their validation in preclinical models relevant to central nervous system (CNS) disorders. The data presented is compiled from various studies to offer a comprehensive resource for evaluating these compounds for further research and development.
Mechanism of Action: Targeting the mGlu2 Receptor
This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous ligand, glutamate, leading to an enhanced downstream signaling cascade. The activation of the Gαi/o-coupled mGlu2 receptor typically results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) and protein kinase A (PKA) activity. Furthermore, mGlu2 receptor activation can modulate the mitogen-activated protein kinase (MAPK) pathway and influence ion channel function. A novel signaling pathway involving the transactivation of the insulin-like growth factor-1 receptor (IGF-1R) has also been identified, proceeding through a Gβγ-PLC-FAK-dependent mechanism and resulting in the phosphorylation of ERK1/2 and CREB. This modulation of glutamatergic neurotransmission makes mGlu2 PAMs promising therapeutic candidates for CNS disorders characterized by glutamate dysregulation, such as schizophrenia, anxiety, and depression.
Caption: Signaling pathway of the mGlu2 receptor modulated by this compound.
Comparative Efficacy in Preclinical Models
This section summarizes the available data on the efficacy of this compound and its alternatives, LY487379 and BINA, in preclinical models of schizophrenia, anxiety, and depression. It is important to note that the data presented is compiled from separate studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Schizophrenia Models
The phencyclidine (PCP)-induced hyperlocomotion model is a widely used in vivo assay to screen for potential antipsychotic activity. PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state that mimics some of the positive symptoms of schizophrenia.
| Compound | Animal Model | Dosing | Efficacy | Source |
| This compound | Mouse (PCP-induced hyperlocomotion) | 5.7 mg/kg s.c. | ED50 for reversal of hyperlocomotion. | [1] |
| LY487379 | Mouse (PCP-induced hyperlocomotion) | 10-30 mg/kg i.p. | Dose-dependent reduction in hyperlocomotion. | [2] |
| BINA | Mouse (PCP-induced hyperlocomotion) | 10-30 mg/kg i.p. | Attenuated PCP-induced hyperlocomotion. | [3] |
Anxiety Models
Preclinical models of anxiety, such as the fear-potentiated startle and marble-burying tests, are employed to evaluate the anxiolytic potential of novel compounds.
| Compound | Animal Model | Dosing | Efficacy | Source |
| This compound | Data not available | - | - | |
| LY487379 | Rat (Fear-potentiated startle) | 10-30 mg/kg i.p. | Showed anxiolytic-like effects. | [4] |
| BINA | Rat (Fear-potentiated startle) | 10-30 mg/kg i.p. | Demonstrated anxiolytic properties. | [4] |
Depression Models
Animal models of depression, such as the forced swim test and chronic stress models, are utilized to assess the antidepressant-like effects of compounds.
| Compound | Animal Model | Dosing | Efficacy | Source |
| This compound | Data not available | - | - | |
| LY487379 | Mouse (Chronic Restraint Stress) | 10 mg/kg i.p. | Reversed stress-induced increases in immobility in the tail suspension test. | [5] |
| BINA | Data not available | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Phencyclidine-Induced Hyperlocomotion in Mice
Objective: To assess the ability of a test compound to reverse the hyperlocomotor activity induced by PCP.
Animals: Male C57BL/6J mice are commonly used.
Procedure:
-
Habituation: Mice are individually placed in locomotor activity chambers and allowed to habituate for a period of 30-60 minutes.
-
Pre-treatment: Animals are administered the test compound (e.g., this compound, LY487379, or BINA) or vehicle via the specified route (e.g., subcutaneous or intraperitoneal injection).
-
PCP Administration: After a pre-determined pre-treatment time (typically 15-30 minutes), mice are injected with PCP (typically 3-5 mg/kg, s.c. or i.p.).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a period of 60-120 minutes immediately following PCP administration.
Data Analysis: The total locomotor activity is calculated for each animal. The effect of the test compound is expressed as the percentage inhibition of the PCP-induced increase in locomotor activity compared to the vehicle-treated group. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.
Caption: Workflow for the PCP-induced hyperlocomotion experiment.
Chronic Restraint Stress in Mice
Objective: To evaluate the effect of a test compound on depression-like behavior induced by chronic stress.
Animals: Male C57BL/6 mice are often used.
Procedure:
-
Stress Induction: Mice are subjected to restraint stress for a period of 2-6 hours daily for 14-21 consecutive days. Control animals are handled but not restrained.
-
Treatment: During the stress period or following it, mice are administered the test compound (e.g., LY487379) or vehicle daily.
-
Behavioral Testing: Following the chronic stress and treatment period, mice are subjected to behavioral tests such as the Tail Suspension Test or Forced Swim Test to assess depression-like behavior (immobility time).
Data Analysis: The duration of immobility is recorded for each animal. The effect of the test compound is determined by comparing the immobility time of the stressed, compound-treated group to the stressed, vehicle-treated group and the non-stressed control group.
Conclusion
This compound is a promising mGlu2 PAM with demonstrated efficacy in a preclinical model of schizophrenia. While data in other CNS disorder models is currently limited, the established role of the mGlu2 receptor in anxiety and depression suggests potential therapeutic utility in these areas as well. The alternative mGlu2 PAMs, LY487379 and BINA, have shown efficacy in a broader range of preclinical models, providing a valuable comparative context. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of these compounds. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers designing and interpreting studies in this important area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The positive allosteric modulator at mGlu2 receptors, LY487379, reverses the effects of chronic stress-induced behavioral maladaptation and synaptic dysfunction in the adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: JNJ-40068782 Versus Orthosteric mGlu2 Receptor Agonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the positive allosteric modulator (PAM) JNJ-40068782 and traditional orthosteric agonists of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The following sections detail their distinct mechanisms of action, present comparative pharmacological data, and outline the experimental protocols used to generate this data.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between this compound and orthosteric agonists lies in their binding sites and subsequent mode of receptor modulation. Orthosteric agonists bind to the same site as the endogenous ligand, glutamate, directly activating the receptor. In contrast, this compound is a positive allosteric modulator that binds to a distinct site on the mGlu2 receptor.[1] This allosteric binding does not activate the receptor on its own but rather enhances the receptor's response to glutamate.[1] This fundamental difference in mechanism leads to distinct pharmacological profiles.
dot
Caption: Mechanisms of mGlu2 receptor modulation.
Comparative Pharmacological Data
The following tables summarize key in vitro and in vivo pharmacological parameters for this compound and a selection of commonly used orthosteric mGlu2 receptor agonists.
Table 1: In Vitro Potency and Affinity
| Compound | Class | Assay | Species | EC50 / IC50 (nM) | Ki (nM) | Reference |
| This compound | mGlu2 PAM | [³⁵S]GTPγS | Human | 143 (in presence of EC20 glutamate) | - | Lavreysen et al., 2013 |
| LY379268 | Orthosteric Agonist | - | Human | 2.69 (mGlu2), 4.48 (mGlu3) | - | R&D Systems, Tocris Bioscience[2] |
| LY354740 | Orthosteric Agonist | - | - | - | - | Multiple Sources |
| DCG-IV | Orthosteric Agonist | - | - | - | - | Multiple Sources |
Note: Direct comparison of EC50 values between PAMs and orthosteric agonists can be misleading due to the dependence of PAM activity on the concentration of the orthosteric agonist (glutamate) present in the assay.
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Class | Model | Species | Endpoint | ED50 (mg/kg) | Route | Reference |
| This compound | mGlu2 PAM | PCP-induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | 5.7 | s.c. | Lavreysen et al., 2013 |
| LY379268 | Orthosteric Agonist | PCP-induced Hyperlocomotion | Rat | Reversal of hyperlocomotion | 1-3 | i.p. | Cartmell et al., 2000 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human mGlu2 receptor (e.g., CHO cells).
-
Assay Buffer: A typical assay buffer contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂.
-
Incubation: Membranes are incubated with the test compound (this compound or an orthosteric agonist), a fixed concentration of glutamate (often at its EC20 to assess PAM activity), GDP, and [³⁵S]GTPγS.
-
Reaction: The binding of an agonist or the potentiation by a PAM promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Detection: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC50 values.
dot
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound to the mGlu2 receptor.
Protocol:
-
Membrane Preparation: Similar to the GTPγS assay, membranes are prepared from cells expressing the mGlu2 receptor or from brain tissue.
-
Radioligand: A radiolabeled ligand that binds to the mGlu2 receptor is used. For this compound, its tritiated form, [³H]this compound, can be used to study the allosteric site. For the orthosteric site, radiolabeled agonists like [³H]DCG-IV or antagonists like [³H]LY341495 are employed.
-
Competition Binding: To determine the Ki of an unlabeled compound, membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.
-
Incubation and Filtration: After reaching equilibrium, the reaction is terminated by filtration, and the bound radioactivity is measured.
-
Data Analysis: The data are fitted to a competition binding curve to calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.
PCP-Induced Hyperlocomotion in Mice
This in vivo behavioral model is used to assess the potential antipsychotic-like activity of compounds.
Protocol:
-
Animals: Male C57BL/6J mice are commonly used.
-
Habituation: Mice are habituated to the locomotor activity chambers for a set period before drug administration.
-
Drug Administration: The test compound (e.g., this compound or an orthosteric agonist) or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal).
-
PCP Administration: After a specified pretreatment time, phencyclidine (PCP), a non-competitive NMDA receptor antagonist that induces hyperlocomotion, is administered.
-
Locomotor Activity Measurement: The locomotor activity of the mice is recorded for a defined period using automated activity monitors.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups to determine the ED50 of the test compound for reversing PCP-induced hyperlocomotion.
Signaling Pathways
Both this compound and orthosteric mGlu2 agonists ultimately lead to the activation of Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
dot
Caption: mGlu2 Receptor Signaling Pathway.
Conclusion
This compound and orthosteric mGlu2 receptor agonists represent two distinct approaches to modulating mGlu2 receptor activity. While both can produce similar in vivo effects in certain preclinical models, their different mechanisms of action have important implications for drug development. The positive allosteric modulation by this compound offers the potential for a more nuanced and physiologically-relevant modulation of the glutamate system, as its activity is dependent on the presence of the endogenous ligand. This may translate to an improved side-effect profile compared to direct-acting orthosteric agonists. Further research is warranted to fully elucidate the therapeutic potential of these different classes of mGlu2 modulators.
References
- 1. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
Replicating Published Findings on JNJ-40068782: A Comparative Guide to mGlu2 Receptor Positive Allosteric Modulators
This guide provides a comprehensive comparison of the pharmacological properties of JNJ-40068782 and other key mGlu2 receptor positive allosteric modulators (PAMs). The data presented is collated from published research, offering researchers, scientists, and drug development professionals a centralized resource for replicating and expanding upon these findings. This document summarizes key quantitative data in structured tables, details common experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Pharmacological Data of mGlu2 PAMs
The following tables summarize the in vitro and in vivo pharmacological data for this compound and a selection of other well-characterized mGlu2 PAMs. These compounds are frequently used as tool compounds or have been investigated for their therapeutic potential.
| Compound | In Vitro Assay | Species | EC50 (nM) | % Glutamate (B1630785) Max | Reference |
| This compound | [³⁵S]GTPγS Binding | Human | 143 | Not Reported | [Lavreysen et al., 2013] |
| JNJ-40411813 | [³⁵S]GTPγS Binding | Human | 147 ± 42 | 273 ± 32% | [Lavreysen et al., 2015][1] |
| JNJ-40411813 | Ca²⁺ Mobilization | Human | 64 ± 29 | Not Reported | [Lavreysen et al., 2015][1] |
| BINA | Thallium Flux | Rat | 380 ± 130 | Not Reported | [Pinkerton et al., 2010][2] |
| AZD8529 | Not Specified | Not Specified | Not Publicly Available | Not Publicly Available | [Clinical Trial Data][3][4][5] |
| THRX-195518 | In Silico Docking Score | Human | -12.4 kcal/mol (docking score) | Not Applicable | [Yilmaz et al., 2024][6][7] |
Table 1: Comparative In Vitro Potency and Efficacy of mGlu2 PAMs. This table highlights the half-maximal effective concentration (EC50) and the maximal potentiation of the glutamate response for several mGlu2 PAMs in various in vitro functional assays.
| Compound | In Vivo Model | Species | ED50 (mg/kg) | Route of Administration | Reference |
| This compound | Phencyclidine-induced hyperlocomotion | Mouse | 5.7 | s.c. | [Lavreysen et al., 2013] |
| This compound | REM Sleep Suppression (LAD) | Rat | 3 | p.o. | [Lavreysen et al., 2013] |
| JNJ-40411813 | ex vivo mGlu2 Receptor Occupancy | Rat | 16 | p.o. | [Lavreysen et al., 2015][1] |
| JNJ-40411813 | REM Sleep Suppression (LAD) | Rat | 3 | p.o. | [Lavreysen et al., 2015][1] |
Table 2: Comparative In Vivo Efficacy of mGlu2 PAMs. This table presents the effective dose required to produce a 50% maximal response (ED50) or the lowest active dose (LAD) in relevant animal models of disease or target engagement.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments commonly used to characterize mGlu2 PAMs, based on descriptions in the cited literature.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the mGlu2 receptor upon agonist and PAM binding.
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human mGlu2 receptor (hmGlu2) or from rat brain cortex.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of GDP (e.g., 10 µM), the test compound (PAM), a sub-maximal concentration of glutamate (e.g., EC₂₀), and [³⁵S]GTPγS.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ and maximal stimulation.
Radioligand Displacement Assay
This assay is used to determine if a PAM binds to the orthosteric site (agonist binding site) or an allosteric site.
-
Radioligands:
-
Orthosteric Antagonist: [³H]LY341495 is used to label the orthosteric antagonist binding site.
-
Allosteric Modulator: [³H]this compound or other labeled PAMs are used to label the allosteric binding site.
-
-
Membrane Preparation: As described for the [³⁵S]GTPγS binding assay.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound.
-
Separation and Detection: As described above.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. A lack of displacement of [³H]LY341495 by a test compound suggests it does not bind to the orthosteric site.[8]
In Vivo Phencyclidine-Induced Hyperlocomotion Model
This animal model is used to assess the antipsychotic-like potential of compounds.
-
Animals: Male C57BL/6 mice are commonly used.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas).
-
Drug Administration: The test compound (e.g., this compound) is administered via the desired route (e.g., subcutaneous, s.c.).
-
PCP Challenge: After a pre-treatment period, animals are challenged with phencyclidine (PCP) to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is recorded for a specified period using automated activity monitors.
-
Data Analysis: The ability of the test compound to reverse PCP-induced hyperlocomotion is quantified, and the ED₅₀ is calculated.
Visualizing Pathways and Workflows
mGlu2 Receptor Signaling Pathway
The metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators bind to a site on the receptor distinct from the glutamate binding site and enhance the receptor's response to glutamate.
Caption: Signaling pathway of the mGlu2 receptor with a positive allosteric modulator.
General Experimental Workflow for In Vitro Characterization of mGlu2 PAMs
The following diagram outlines a typical workflow for the in vitro characterization of a novel compound targeting the mGlu2 receptor.
Caption: A typical workflow for the in vitro characterization of mGlu2 PAMs.
Logical Relationship of Comparative Analysis
This diagram illustrates the logical flow of comparing this compound with alternative mGlu2 PAMs based on their pharmacological profiles.
Caption: Logical flow for the comparative analysis of mGlu2 PAMs.
References
- 1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR2 positive allosteric modulators: an updated patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 6. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-40068782: A Potent and Selective Tool for Validating mGlu2 Hypotheses
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 2 (mGlu2) has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and anxiety. To effectively probe the therapeutic potential of modulating this receptor, researchers require highly selective and potent tool compounds. JNJ-40068782 is a positive allosteric modulator (PAM) of the mGlu2 receptor that offers researchers a valuable tool to investigate the physiological roles of this receptor and validate therapeutic hypotheses. This guide provides a comprehensive comparison of this compound with other commonly used mGlu2 PAMs, supported by experimental data and detailed protocols.
Comparative Pharmacological Profile of mGlu2 PAMs
The efficacy and utility of a tool compound are defined by its potency, selectivity, and in vivo activity. The following tables summarize the key pharmacological parameters of this compound in comparison to other notable mGlu2 PAMs.
Table 1: In Vitro Potency and Affinity of mGlu2 PAMs
| Compound | Assay | Species/Cell Line | Parameter | Value | Reference |
| This compound | [³⁵S]GTPγS Binding (in presence of EC₂₀ glutamate) | Human recombinant mGlu2 | EC₅₀ | 143 nM | [1] |
| Radioligand Binding ([³H]this compound) | Human recombinant mGlu2 in CHO cells | K_D | ~10 nM | [1] | |
| Radioligand Displacement ([³H]this compound) | Human mGlu2 in CHO cells | IC₅₀ | 68 ± 29 nM | [1] | |
| JNJ-40411813 | [³⁵S]GTPγS Binding (in presence of 4 µM glutamate) | Human mGlu2 in CHO cells | EC₅₀ | 147 ± 42 nM | [1] |
| Ca²⁺ Mobilization | hmGlu2 Gα₁₆ cotransfected HEK293 cells | EC₅₀ | 64 ± 29 nM | [1] | |
| Radioligand Displacement ([³H]this compound) | Human mGlu2 in CHO cells | IC₅₀ | 68 ± 29 nM | [1] | |
| JNJ-42153605 | [³⁵S]GTPγS Binding | Human mGlu2 in CHO cells | EC₅₀ | 17 nM | [2] |
| JNJ-46281222 | Radioligand Binding ([³H]JNJ-46281222) | Human mGlu2 | K_D | 1.7 nM | [3] |
| [³⁵S]GTPγS Binding (in presence of EC₂₀ glutamate) | Human mGlu2 | pEC₅₀ | 7.71 | [3] |
Table 2: In Vivo Efficacy of mGlu2 PAMs
| Compound | Animal Model | Assay | Parameter | Dose/Value | Reference |
| This compound | Mouse | Phencyclidine-induced hyperlocomotion | ED₅₀ | 5.7 mg/kg (s.c.) | [1] |
| Rat | Sleep-wake organization (decreased REM sleep) | Lowest Active Dose | 3 mg/kg (p.o.) | [1] | |
| JNJ-40411813 | Rat | ex vivo mGlu2 receptor occupancy | ED₅₀ | 16 mg/kg (p.o.) | [1][4] |
| Rat | Sleep-wake organization (REM sleep suppression) | Lowest Active Dose | 3 mg/kg (p.o.) | [4] | |
| JNJ-42153605 | Mouse | Phencyclidine-induced hyperlocomotion | ED₅₀ | 5.4 mg/kg (s.c.) | [2][5] |
| Rat | Sleep-wake EEG (REM sleep inhibition) | Effective Dose | 3 mg/kg (p.o.) | [2][5] |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are methodologies for key in vitro and in vivo assays used to characterize mGlu2 PAMs.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[6][7]
Protocol:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human mGlu2 receptor.
-
Incubation Mixture: The assay buffer contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂.
-
Reaction: Membranes are incubated with the test compound (e.g., this compound), an EC₂₀ concentration of glutamate, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS.
-
Incubation: The reaction is carried out at 30°C for 15-30 minutes.
-
Termination and Measurement: The reaction is terminated by rapid filtration. The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Emax values.
Radioligand Displacement Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Protocol:
-
Radioligand: [³H]this compound is used as the radioligand for the mGlu2 allosteric site.
-
Membrane Preparation: Membranes from hmGlu2-CHO cells or rat cortex are used.
-
Incubation: Membranes are incubated with a fixed concentration of [³H]this compound and increasing concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: IC₅₀ values are determined by non-linear regression analysis.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This in vivo model is widely used to screen for compounds with potential antipsychotic activity. PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which can be attenuated by antipsychotic drugs.[8][9]
Protocol:
-
Animals: Male C57BL/6 mice are commonly used.
-
Habituation: Mice are habituated to the locomotor activity chambers before the experiment.
-
Drug Administration: The test compound (e.g., this compound) is administered via the desired route (e.g., subcutaneous, s.c.).
-
PCP Administration: After a pre-treatment period, mice are administered with PCP (typically 3-5 mg/kg, s.c.).
-
Locomotor Activity Measurement: Locomotor activity is recorded for a set period (e.g., 60-120 minutes) immediately after PCP administration.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups to determine the ED₅₀ of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly aid in understanding the role of this compound as a tool compound.
References
- 1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Negative Control Experiments for JNJ-40068782 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential negative control experiments for studies involving JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The inclusion of appropriate negative controls is paramount for the robust validation of experimental findings and the accurate interpretation of this compound's mechanism of action.
Understanding the Mechanism of this compound
This compound functions by binding to an allosteric site on the mGlu2 receptor, a site distinct from the orthosteric binding site where the endogenous agonist, glutamate, binds.[1] As a PAM, this compound does not activate the receptor on its own but rather potentiates the receptor's response to glutamate.[2] This mechanism necessitates specific negative controls to differentiate its allosteric modulatory effects from direct agonism or off-target effects.
Key Negative Control Strategies
The following table outlines the most critical negative control experiments, their rationale, and expected outcomes when studying this compound.
| Control Type | Rationale | Typical Experiment(s) | Expected Outcome for this compound |
| Vehicle Control | To control for the effects of the solvent in which this compound is dissolved. | In all in vitro and in vivo assays. | The vehicle should have no significant effect on the measured parameters compared to a naive baseline. |
| Absence of Orthosteric Agonist | To demonstrate the agonist-dependent nature of a PAM. | [³⁵S]GTPγS binding assays, calcium flux assays. | This compound should exhibit no or minimal activity in the absence of glutamate or an orthosteric mGlu2 agonist. |
| Orthosteric Ligand Competition | To confirm that this compound binds to an allosteric site and not the orthosteric site. | Radioligand binding assays. | This compound should not displace the binding of a radiolabeled orthosteric antagonist (e.g., [³H]LY341495). |
| Structurally Related Inactive Compound | To control for potential off-target effects or non-specific interactions of the chemical scaffold. | All primary functional assays. | An ideal, but often unavailable, control. The inactive compound should show no activity in the assays where this compound is active. |
| Negative Allosteric Modulator (NAM) | To demonstrate bidirectional allosteric modulation and specificity of the binding site. | Functional assays where a PAM shows potentiation. | A selective mGlu2 NAM should produce the opposite effect of this compound (i.e., inhibition of agonist response). |
| Selectivity Profiling | To ensure that the observed effects are mediated by mGlu2 and not other receptors. | Binding and functional assays against other mGlu receptor subtypes and a panel of other relevant receptors. | This compound should show significantly higher potency and/or efficacy at mGlu2 compared to other receptors. |
Experimental Protocols and Data Presentation
In Vitro Assays: Confirming the Allosteric Mechanism
A. Radioligand Binding Assays
-
Objective: To demonstrate that this compound does not compete for the orthosteric binding site.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human mGlu2 receptor (e.g., CHO or HEK293 cells).
-
Incubate the membranes with a fixed concentration of a radiolabeled orthosteric antagonist, such as [³H]LY341495.
-
Add increasing concentrations of unlabeled this compound or a known orthosteric ligand (positive control, e.g., glutamate).
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Summary:
| Compound | Target Site | [³H]LY341495 Displacement (IC₅₀) |
| Glutamate | Orthosteric | ~1 µM |
| This compound | Allosteric | >10 µM (No significant displacement) |
| Vehicle | N/A | No displacement |
B. [³⁵S]GTPγS Binding Assay
-
Objective: To quantify the potentiation of agonist-induced G-protein activation by this compound.
-
Protocol:
-
Use membranes from cells expressing the mGlu2 receptor.
-
Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of glutamate in the presence or absence of a fixed concentration of this compound.
-
A key negative control is to test this compound in the absence of glutamate.
-
Terminate the reaction and separate bound [³⁵S]GTPγS by filtration.
-
Measure bound radioactivity.
-
-
Data Summary:
| Condition | Glutamate Concentration | This compound Concentration | Fold Increase in [³⁵S]GTPγS Binding (over basal) |
| Basal | 0 | 0 | 1.0 |
| Negative Control | 0 | 1 µM | ~1.0 |
| Agonist Alone | EC₂₀ | 0 | ~1.5 |
| PAM + Agonist | EC₂₀ | 1 µM | Significant increase (e.g., >3.0) |
In Vivo Assays: Assessing Functional Outcomes
A. Phencyclidine (PCP)-Induced Hyperlocomotion Model
-
Objective: To assess the ability of this compound to reverse a schizophrenia-relevant behavioral deficit.
-
Protocol:
-
Acclimate rodents (e.g., mice or rats) to locomotor activity chambers.
-
Administer the vehicle or this compound at various doses.
-
After a pre-treatment period, administer PCP to induce hyperlocomotion. A control group receives saline instead of PCP.
-
Record locomotor activity for a defined period.
-
-
Data Summary:
| Treatment Group | Pre-treatment | Inducing Agent | Total Distance Traveled (arbitrary units) |
| Vehicle Control | Vehicle | Saline | ~1000 |
| PCP Control | Vehicle | PCP | ~5000 |
| This compound | 10 mg/kg | PCP | ~2000 (Dose-dependent reduction) |
| This compound Alone | 10 mg/kg | Saline | ~1000 (No significant effect on basal locomotion) |
Visualizing Experimental Logic and Pathways
Caption: Workflow for PCP-induced hyperlocomotion study with negative controls.
Caption: this compound's allosteric mechanism and negative control logic.
References
JNJ-40068782: A Precision Tool for mGlu2 Modulation Compared to Broader Spectrum Glutamate Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of glutamate (B1630785) modulation for neuroscience research and therapeutic development, the choice between highly specific and broad-spectrum agents is a critical decision. This guide provides a detailed comparison of JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), with two widely studied broader spectrum glutamate modulators: ketamine and riluzole (B1680632). This comparison is supported by experimental data on their specificity, mechanisms of action, and off-target effects, offering a comprehensive resource for informed decision-making in experimental design and drug discovery programs.
Executive Summary
This compound distinguishes itself through its high selectivity for the mGlu2 receptor, offering a refined tool for probing the specific roles of this receptor in neuronal signaling. In contrast, ketamine and riluzole exhibit a wider range of molecular targets within and beyond the glutamatergic system. This guide presents quantitative data in structured tables, details of key experimental protocols, and visual representations of signaling pathways to clearly delineate these differences.
Data Presentation: Quantitative Comparison of Modulator Specificity
The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound, ketamine, and riluzole at their primary targets and a selection of off-target receptors.
Table 1: Primary Target Affinity and Potency
| Compound | Primary Target | Assay Type | Species | Value | Reference |
| This compound | mGlu2 | [35S]GTPγS Binding (Potentiation of EC20 Glutamate) | Human | EC50 = 143 nM | [1] |
| mGlu2 | Radioligand Binding ([3H]this compound) | Human | KD ≈ 10 nM | [1] | |
| Ketamine (S-enantiomer) | NMDA Receptor | Radioligand Binding ([3H]MK-801) | Rat | Ki = 0.8 ± 0.2 µM | [2] |
| Ketamine (R-enantiomer) | NMDA Receptor | Radioligand Binding ([3H]MK-801) | Rat | Ki = 5 ± 2 µM | [2] |
| Riluzole | Voltage-gated Na+ channels | Electrophysiology | Rat | IC50 for use-dependent block in the low µM range | [3] |
| NMDA Receptor | Non-competitive antagonism | - | - | [4] |
Table 2: Off-Target Binding Profile
| Compound | Off-Target | Assay Type | Species | Ki (µM) | Reference |
| This compound | mGlu1, mGlu3, mGlu4, mGlu5, mGlu7, mGlu8 | Functional Assays | Human/Rat | >10 µM (No significant activity) | [5] |
| Ketamine (S-enantiomer) | Mu-Opioid Receptor (MOR) | Radioligand Binding | Rat | 7 ± 3 | [2] |
| Kappa-Opioid Receptor (KOR) | Radioligand Binding | Rat | ~35% inhibition at 10 µM | [2] | |
| Sigma-1 Receptor | Radioligand Binding | Rat | 131 ± 15 | [2] | |
| Dopamine D2 Receptor | Radioligand Binding | Human/Rat | >10 | [6] | |
| Ketamine (R-enantiomer) | Sigma-1 Receptor | Radioligand Binding | Rat | 27 ± 3 | [2] |
| Mu-Opioid Receptor (MOR) | Radioligand Binding | Rat | 19 ± 5 | [2] | |
| Riluzole | Various (Broad screening not publicly detailed with Ki values) | - | - | - | |
| TRPC5 Channel | Electrophysiology | Human | EC50 ≈ 210 µM (in absence of extracellular Ca2+) | [7] |
Mechanism of Action and Signaling Pathways
This compound: A Specific mGlu2 Positive Allosteric Modulator
This compound acts as a PAM at the mGlu2 receptor. It does not directly activate the receptor but enhances its sensitivity to the endogenous ligand, glutamate. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[8] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Presynaptically, mGlu2 activation typically leads to a reduction in neurotransmitter release.
Ketamine: A Broad-Spectrum NMDA Receptor Antagonist
Ketamine's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[9] It blocks the channel pore, preventing the influx of Ca²⁺ and Na⁺ ions that normally occurs upon glutamate and co-agonist (glycine or D-serine) binding.[6] This blockade of NMDA receptors on GABAergic interneurons is thought to lead to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release and subsequent activation of AMPA receptors, which is hypothesized to contribute to its rapid antidepressant effects. Beyond the NMDA receptor, ketamine interacts with a range of other receptors, contributing to its complex pharmacological profile.
Riluzole: A Multi-Target Glutamate Modulator
Riluzole possesses a multifaceted mechanism of action that contributes to its effects on glutamatergic neurotransmission. It is known to inhibit glutamate release, in part by blocking voltage-gated sodium channels on presynaptic terminals.[4] Additionally, it acts as a non-competitive antagonist at NMDA receptors and may also enhance glutamate uptake.[4][10] This combination of pre- and post-synaptic actions results in a broad dampening of glutamatergic activity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
[35S]GTPγS Binding Assay for mGlu2 PAM Activity (this compound)
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor.
-
Membrane Preparation: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human mGlu2 receptor are prepared.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.
-
Procedure:
-
Incubate cell membranes with the test compound (this compound) and a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀).
-
Initiate the binding reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[11][12]
-
Incubate at 30°C to allow for [³⁵S]GTPγS to bind to activated Gαi/o subunits.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
-
Data Analysis: The potentiation of glutamate-stimulated [³⁵S]GTPγS binding by the PAM is used to determine its EC₅₀ value.
[3H]MK-801 Radioligand Binding Assay for NMDA Receptor (Ketamine)
This assay measures the binding of compounds to the phencyclidine (PCP) site within the NMDA receptor channel.[13][14]
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue.
-
Assay Buffer: Typically a Tris-HCl buffer.
-
Procedure:
-
Incubate the brain membranes with the radioligand [³H]MK-801 and varying concentrations of the competing ligand (ketamine).
-
The assay is often performed in the presence of glutamate and glycine to ensure the NMDA receptor is in an activated state, allowing access to the channel binding site.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³H]MK-801 by liquid scintillation counting.
-
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Measurement of KCl-Evoked Glutamate Release (Riluzole)
This assay assesses the effect of a compound on the depolarization-induced release of glutamate from nerve terminals (synaptosomes).[15][16]
-
Synaptosome Preparation: Synaptosomes are prepared from rat cerebral cortex by differential centrifugation.
-
Superfusion System: Synaptosomes are loaded onto a filter and placed in a superfusion chamber, continuously perfused with a physiological buffer.
-
Procedure:
-
Equilibrate the synaptosomes with the buffer.
-
Introduce the test compound (riluzole) into the superfusion buffer.
-
Stimulate glutamate release by a brief pulse of high potassium chloride (KCl) solution, which depolarizes the synaptosomes.
-
Collect the superfusate fractions.
-
Measure the glutamate content in the collected fractions, often using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
-
Data Analysis: The amount of glutamate released in the presence of the test compound is compared to the release in its absence to determine the inhibitory effect.
Conclusion
This compound offers a highly specific pharmacological tool for investigating the role of the mGlu2 receptor in health and disease. Its selective potentiation of mGlu2 signaling provides a means to dissect the contributions of this specific receptor from the broader glutamatergic system. In contrast, ketamine and riluzole, with their multiple molecular targets, can be valuable for studying the effects of broad-spectrum glutamate modulation and may have therapeutic applications where engaging multiple pathways is beneficial. The choice of modulator should be guided by the specific research question and the desired level of target engagement. This guide provides the necessary data and methodological context to support such decisions.
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral divergence of ketamine enantiomers: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
- 7. Structural identification of riluzole-binding site on human TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Ketamine Binding of the Serotonin Transporter in Humans with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-40068782: A Head-to-Head Comparison with Standard-of-Care Treatments for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNJ-40068782, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), against established standard-of-care antipsychotic treatments for schizophrenia. This document summarizes preclinical efficacy data, details the distinct mechanisms of action, and provides experimental methodologies to facilitate a comprehensive understanding of this novel therapeutic agent in the context of current treatment paradigms.
Mechanism of Action: A Shift from Dopamine (B1211576)/Serotonin (B10506) Antagonism to Glutamatergic Modulation
Standard-of-care antipsychotics, including first-generation (e.g., haloperidol) and second-generation (e.g., olanzapine, risperidone) agents, primarily exert their therapeutic effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4][5][6][7][8][9] This mechanism is effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions.[9]
In contrast, this compound represents a novel approach by targeting the glutamatergic system. It acts as a positive allosteric modulator of the mGlu2 receptor, a G-protein coupled receptor that plays a crucial role in regulating synaptic glutamate levels. By binding to an allosteric site, this compound potentiates the receptor's response to the endogenous agonist, glutamate. This modulation is thought to normalize the hyperglutamatergic state implicated in the pathophysiology of schizophrenia.
References
- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Risperidone - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Olanzapine - Wikipedia [en.wikipedia.org]
- 9. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JNJ-40068782: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for JNJ-40068782, with detailed disposal procedures, is not publicly available, established principles of chemical waste management provide a clear framework for its safe handling and disposal.
In the absence of a manufacturer-provided SDS for this compound, it is imperative to treat the substance as potentially hazardous. The primary course of action is to consult your institution's Environmental Health and Safety (EHS) department. EHS professionals are equipped to assess the compound based on available chemical information and determine the appropriate waste stream and disposal method in compliance with local, state, and federal regulations.
General Principles for Chemical Waste Disposal
When specific disposal instructions are unavailable, the following general procedures should be followed, always under the guidance of your institution's EHS team:
-
Waste Identification and Segregation:
-
Do not mix this compound with other chemical waste unless explicitly instructed to do so by EHS.
-
Label the waste container clearly with the full chemical name ("this compound") and any known hazard information.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.
-
Ensure the container is securely sealed to prevent spills or volatilization.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Follow all institutional guidelines for the storage of potentially hazardous chemical waste.
-
Experimental Protocol for Waste Characterization (Hypothetical)
In a scenario where EHS requires more information to classify the waste, they might recommend certain characterization tests. A hypothetical protocol could involve:
-
Solubility Testing: To determine appropriate solvent for rinsing and decontamination.
-
pH Measurement: To assess corrosivity.
-
Reactivity Testing: To check for incompatibility with other chemicals.
It is crucial to emphasize that these tests should only be performed by trained personnel in a controlled laboratory setting and as directed by EHS.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to take when faced with the disposal of a chemical compound with limited public safety information.
Ultimately, the responsibility for safe and compliant chemical disposal lies with the researcher and their institution. By adhering to established safety protocols and consulting with EHS professionals, the risks associated with handling and disposing of novel compounds like this compound can be effectively managed.
Navigating the Safe Handling of Investigational Compounds: A Guide for Laboratory Professionals
A specific Safety Data Sheet (SDS) for the compound designated JNJ-40068782 is not publicly available. This designation likely represents an internal research and development code for a Johnson & Johnson (J&J) pipeline compound, for which detailed safety information is not in the public domain.
In the absence of a specific SDS, a robust safety protocol must be established based on a conservative assessment of potential hazards. This guide provides essential safety and logistical information for handling potent, investigational pharmaceutical compounds, using publicly available data for a known J&J product as an illustrative framework. Researchers, scientists, and drug development professionals should use this information to supplement a thorough risk assessment and in conjunction with all available information on the compound .
Quantitative Safety Data Summary
When a specific SDS is unavailable, it is crucial to consult any preliminary data, such as in-vitro or in-vivo potency, and compare it to known compounds with similar structures or mechanisms of action. The following table summarizes key safety information for Esketamine Hydrochloride, the active ingredient in Johnson & Johnson's SPRAVATO®, as an example of data to be considered when handling a potent neuroactive compound.
| Parameter | Value | Source |
| Acute Oral Toxicity | The component/mixture is moderately toxic after single ingestion. | [1] |
| Skin Corrosion/Irritation | Not expected to cause skin irritation. | [1] |
| Serious Eye Damage/Irritation | Not expected to cause eye irritation. | [1] |
| Carcinogenicity | No evidence of carcinogenicity in animal studies. | [1] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | [1] |
Operational Plan for Safe Handling
A multi-step approach is critical for ensuring the safety of personnel and the integrity of the research when handling potent investigational compounds.
1. Risk Assessment and Preparation:
-
Hazard Identification: In the absence of an SDS, treat the compound as highly potent and hazardous. Review all available preclinical and structural data.
-
Exposure Control: Engineering controls should be the primary means of exposure limitation. This includes the use of certified chemical fume hoods, glove boxes, or other containment enclosures.[2]
-
Personal Protective Equipment (PPE): Select PPE based on a thorough risk assessment of the planned procedures.
-
Spill Kit: Ensure a spill kit appropriate for potent powders or liquids is readily available.
-
Waste Disposal: Pre-plan for the disposal of all contaminated materials through a certified hazardous waste vendor.[3][4]
2. Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a designated, secure, and well-ventilated area with restricted access.[2]
-
Maintain accurate inventory records.
-
-
Weighing and Aliquoting (Solid Compounds):
-
Perform all manipulations of solid compounds within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of aerosolization.[5]
-
Wear appropriate PPE, including a disposable, solid-front lab coat, double gloves (e.g., nitrile), and safety glasses or goggles. For highly potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[3]
-
Use dedicated spatulas and weighing vessels.
-
-
Solution Preparation and Handling:
-
Prepare solutions within a chemical fume hood.
-
Avoid splashes and the generation of aerosols.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
Decontamination and Cleaning:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. The choice of decontaminating solution will depend on the chemical properties of the compound.
-
Carefully doff PPE to avoid cross-contamination.[3]
-
-
Waste Disposal:
-
Segregate all waste contaminated with the potent compound. This includes PPE, disposable labware (e.g., pipette tips, vials), and cleaning materials.[3]
-
Place contaminated waste in a clearly labeled, sealed, and puncture-resistant container.[3][5]
-
Dispose of hazardous waste through a licensed contractor, following all institutional, local, and national regulations.[6][7] Incineration is often the preferred method for the complete destruction of potent pharmaceutical compounds.[1]
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates a logical workflow for the safe handling and disposal of a potent investigational compound.
References
- 1. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. medicalwastepros.com [medicalwastepros.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
